RH-5849
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
N'-benzoyl-N'-tert-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLLQUWIJASOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073800 | |
| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112225-87-3 | |
| Record name | 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112225-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibenzoyl-tert-butylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112225873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-benzoyl-N'-tert-butylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA6UVC88VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of RH-5849 in Lepidoptera: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849, a pioneering nonsteroidal ecdysone agonist, represents a significant class of insect growth regulators (IGRs) with potent and selective activity against lepidopteran pests. Its unique mode of action, which deviates from conventional neurotoxic insecticides, has made it a valuable tool in integrated pest management (IPM) programs. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in Lepidoptera, focusing on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Ecdysone Receptor Agonism
The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear hormone receptor that plays a pivotal role in regulating insect molting and metamorphosis. In its functional state, the EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP complex acts as a ligand-activated transcription factor.
Upon entering the insect, this compound mimics the natural molting hormone, 20-hydroxyecdysone (20E), by binding to the ligand-binding pocket of the EcR subunit within the EcR/USP heterodimer. This binding event induces a conformational change in the receptor complex, leading to its activation. The activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of ecdysone-responsive genes. This binding initiates the transcription of a cascade of genes that regulate the molting process.
Unlike the natural hormone 20E, which is periodically released and rapidly metabolized, this compound is metabolically stable and persistently activates the ecdysone receptor. This sustained and untimely activation of the molting cascade leads to a premature and incomplete molt, which is ultimately lethal to the insect larva. The physiological consequences of this compound exposure include cessation of feeding, apolysis (the separation of the old cuticle from the epidermis), and the initiation of new cuticle formation, all of which occur out of synchrony with the normal developmental program. This disruption of the molting process is the ultimate cause of mortality in susceptible lepidopteran larvae.
Quantitative Data on this compound Activity in Lepidoptera
The biological activity of this compound has been quantified in various lepidopteran species through in vitro and in vivo assays. The following table summarizes key quantitative data, providing a comparative overview of its potency.
| Species | Assay Type | Parameter | Value | Reference |
| Spodoptera exigua | Imaginal Wing Disc Evagination | EC50 | 870 nM | [1] |
| Spodoptera exigua | [3H]Ponasterone A Displacement | I50 | 1100 nM | [1] |
| Manduca sexta | Larval Bioassay (Injection) | - | 30 to >670 times more active than 20E | [2] |
| Corcyra cephalonica | Topical Application (2nd Instar) | LC50 | <2.20 µ g/insect | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of this compound to the ecdysone receptor.
Objective: To quantify the ability of this compound to compete with a radiolabeled ecdysteroid (e.g., [³H]-ponasterone A) for binding to the EcR/USP complex.
Materials:
-
Insect cell line expressing the target ecdysone receptor (e.g., Sf9 cells)
-
[³H]-ponasterone A (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Receptor Preparation: Prepare cell extracts or purified receptor proteins from the insect cell line.
-
Incubation: In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of this compound and the receptor preparation.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for a specific time at a controlled temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Bioassays
a) Topical Application Bioassay
This method assesses the toxicity of this compound when applied directly to the insect's cuticle.
Objective: To determine the dose-dependent mortality of lepidopteran larvae following topical application of this compound.
Materials:
-
Lepidopteran larvae of a specific instar
-
This compound dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Petri dishes with artificial diet
-
Controlled environment chamber
Protocol:
-
Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of individual larvae. A control group should be treated with the solvent alone.
-
Incubation: Place the treated larvae individually in petri dishes containing an artificial diet.
-
Observation: Maintain the larvae in a controlled environment (temperature, humidity, photoperiod) and observe them daily for signs of toxicity, such as feeding cessation, premature molting, and mortality.
-
Data Collection: Record the number of dead larvae at specific time points (e.g., 24, 48, 72, and 96 hours post-treatment).
-
Data Analysis: Calculate the percentage of mortality for each dose and correct for control mortality using Abbott's formula. Determine the LD50 (the dose that causes 50% mortality) using probit analysis.
b) Diet Incorporation Bioassay
This method evaluates the toxicity of this compound when ingested by the insect.
Objective: To determine the concentration-dependent mortality of lepidopteran larvae when fed a diet containing this compound.
Materials:
-
Lepidopteran larvae (typically neonates or early instars)
-
Artificial diet
-
This compound
-
Multi-well bioassay trays
-
Controlled environment chamber
Protocol:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate this compound at various concentrations. A control diet without the compound should also be prepared.
-
Dispensing: Dispense the treated and control diets into the wells of the bioassay trays.
-
Infestation: Place one larva in each well.
-
Incubation: Seal the trays and place them in a controlled environment chamber.
-
Observation and Data Collection: After a set period (e.g., 7 days), assess mortality and sublethal effects such as growth inhibition.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality. Determine the LC50 (the concentration that causes 50% mortality) using probit analysis.
Visualizations
References
- 1. European Journal of Entomology: Biological activity and receptor-binding of ecdysteroids and the ecdysteroid agonists this compound and RH-5992 in imaginal wing discs of Spodoptera exigua (Lepidoptera: Noctuidae) [eje.cz]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
RH-5849: A Nonsteroidal Ecdysone Agonist for Insect Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RH-5849, chemically identified as 1,2-dibenzoyl-1-tert-butylhydrazine, is a pioneering nonsteroidal ecdysone agonist that mimics the function of the natural insect molting hormone, 20-hydroxyecdysone (20E). By binding to the ecdysone receptor (EcR), this compound triggers a premature and incomplete molting process in susceptible insect species, leading to developmental disruption and mortality. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physiological effects, and detailed experimental protocols for its evaluation. Quantitative data on its biological activity are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a core resource for researchers in entomology, insecticide development, and molecular biology.
Introduction
The insect endocrine system presents a highly selective target for the development of novel insecticides. The steroid hormone 20-hydroxyecdysone (20E) is a key regulator of insect development, controlling molting, metamorphosis, and reproduction. This compound was the first synthetic, nonsteroidal compound demonstrated to act as an agonist of the ecdysone receptor, effectively hijacking this critical developmental pathway.[1][2][3] Its discovery opened a new avenue for insecticide research, leading to the development of a class of compounds with high specificity for insects and low mammalian toxicity.[4]
This compound's mode of action involves binding to the ecdysone receptor complex, a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[5] This binding event initiates the downstream cascade of gene expression that normally occurs at the onset of a molt. However, the continuous presence and high affinity of this compound lead to a sustained and untimely activation of this pathway, resulting in a lethal, abortive molt.[3]
Mechanism of Action: The Ecdysone Signaling Pathway
The physiological effects of this compound are a direct consequence of its interaction with the ecdysone signaling pathway. This pathway is a well-conserved hormonal signaling cascade in insects that orchestrates major developmental transitions.
The key steps in the ecdysone signaling pathway are as follows:
-
Ligand Binding: In the absence of a ligand, the EcR/USP heterodimer is thought to be associated with co-repressors, inhibiting gene transcription. Ecdysone, or an agonist like this compound, enters the cell and binds to the Ligand-Binding Pocket (LBP) of the EcR subunit.
-
Conformational Change and Co-activator Recruitment: Ligand binding induces a conformational change in the EcR protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.
-
DNA Binding: The activated EcR/USP/co-activator complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.
-
Gene Transcription: Binding of the complex to EcREs initiates the transcription of a cascade of "early" and "late" response genes that regulate the molting process. Early response genes include transcription factors like the Broad-Complex (Br-C), E74, and E75. These, in turn, regulate a larger set of late genes responsible for the synthesis of new cuticle and the degradation of the old one.
This compound's nonsteroidal structure allows it to effectively mimic the shape and chemical properties of 20E, enabling it to fit into the LBP of the EcR and activate the receptor complex.[5]
Ecdysone Signaling Pathway Activated by this compound.
Quantitative Data: Biological Activity of this compound
The biological activity of this compound has been quantified in a variety of assays, both in vitro and in vivo. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Activity of this compound and Ecdysteroids
| Compound | Assay | Insect Species/Cell Line | EC50 / IC50 (nM) | Reference |
| This compound | Imaginal Wing Disc Evagination | Spodoptera exigua | 870 | |
| 20-Hydroxyecdysone | Imaginal Wing Disc Evagination | Spodoptera exigua | 89.8 | |
| Ponasterone A | Imaginal Wing Disc Evagination | Spodoptera exigua | 2.57 | |
| This compound | [3H]Ponasterone A Binding | Spodoptera exigua | 1100 | |
| 20-Hydroxyecdysone | [3H]Ponasterone A Binding | Spodoptera exigua | 290 | |
| Ponasterone A | [3H]Ponasterone A Binding | Spodoptera exigua | 7 | |
| This compound | [3H]Ponasterone A Binding | Sf-9 (from Spodoptera frugiperda) | ~5000 | |
| Tebufenozide (RH-5992) | [3H]Ponasterone A Binding | Sf-9 (from Spodoptera frugiperda) | ~10 | |
| Methoxyfenozide (RH-2485) | [3H]Ponasterone A Binding | Sf-9 (from Spodoptera frugiperda) | ~30 |
Table 2: In Vivo Toxicity of this compound to Various Insect Species
| Insect Species | Order | Developmental Stage | Application Method | LD50 / LC50 | Reference |
| Manduca sexta | Lepidoptera | Larvae | Topical | ~1 µg/g | [3] |
| Spodoptera exempta | Lepidoptera | 2nd-5th Instar Larvae | Diet | LC50: ~7.5 mg/L | [2] |
| Spodoptera exigua | Lepidoptera | 2nd-4th Instar Larvae | Diet | LC50: 195 mg/L | [2] |
| Ephestia kuehniella | Lepidoptera | Pupae | Topical | LD50: 0.05 µ g/insect | [1] |
| Leptinotarsa decemlineata | Coleoptera | 1st-3rd Instar Larvae | Diet | LC50: ~5.5 mg/L | [6] |
| Popillia japonica | Coleoptera | 2nd Instar Grubs | Soil | Effective at 1 ppm | [4][5] |
| Odontotermes formosanus | Blattodea | Workers | Filter Paper | LC50 (48h): 8.72 mg/ml | [3][7] |
| Dysdercus koenigii | Hemiptera | Final Instar Nymphs | Topical | Mortality observed, but no precocious molting | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nonsteroidal ecdysone agonists. The following sections provide protocols for key experiments cited in the literature.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]ponasterone A.
Materials:
-
Insect cell line expressing the ecdysone receptor (e.g., Sf-9 or Drosophila Kc cells).
-
[3H]ponasterone A (radioligand).
-
Unlabeled ponasterone A (for determining non-specific binding).
-
Test compound (this compound).
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Receptor Preparation: Culture and harvest insect cells. Prepare a cell extract or membrane fraction containing the ecdysone receptors.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation with a fixed concentration of [3H]ponasterone A.
-
Competition: Add varying concentrations of the test compound (this compound) to the tubes. Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled ponasterone A).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Imaginal Disc Evagination Bioassay
This bioassay assesses the biological activity of ecdysone agonists by observing their ability to induce the premature differentiation (evagination) of imaginal discs in vitro.
Materials:
-
Late third-instar larvae of a suitable insect species (e.g., Drosophila melanogaster or Spodoptera exigua).
-
Dissection buffer (e.g., Ringer's solution).
-
Culture medium (e.g., Grace's insect medium).
-
Test compound (this compound).
-
Petri dishes or multi-well culture plates.
-
Dissecting microscope and fine forceps.
Procedure:
-
Dissection: Under a dissecting microscope, dissect imaginal discs (e.g., wing or leg discs) from late third-instar larvae in cold dissection buffer.
-
Culture Setup: Transfer the dissected discs to culture medium in Petri dishes or multi-well plates.
-
Treatment: Add varying concentrations of this compound to the culture medium. Include a positive control (20E) and a negative control (no hormone).
-
Incubation: Incubate the discs for a set period (e.g., 24-48 hours) under appropriate conditions (temperature and humidity).
-
Observation: Using a microscope, observe the degree of evagination of the imaginal discs. Evagination is characterized by the unfolding and elongation of the disc.
-
Scoring and Data Analysis: Score the discs as either evaginated or not evaginated. Calculate the percentage of evaginated discs at each concentration of the test compound. Plot the percentage of evagination against the logarithm of the concentration to determine the EC50 value (the concentration that causes 50% of the discs to evaginate).
Drosophila Kc Cell Bioassay: Acetylcholinesterase Induction
Drosophila Kc cells are responsive to ecdysone and its agonists, undergoing morphological changes and enzymatic induction. The induction of acetylcholinesterase (AChE) is a quantifiable marker of ecdysone activity.[2][7][9]
Materials:
-
Drosophila Kc cell line.
-
Appropriate cell culture medium (e.g., Schneider's medium with fetal bovine serum).
-
Test compound (this compound).
-
Cell lysis buffer.
-
Reagents for the Ellman assay: acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Spectrophotometer or microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed Kc cells in culture plates and allow them to attach. Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell Lysis: After incubation, wash the cells and lyse them to release the intracellular contents, including AChE.
-
AChE Assay (Ellman's Method):
-
In a microplate, add the cell lysate to a reaction buffer containing DTNB.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
AChE will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow product, 5-thio-2-nitrobenzoate (TNB).
-
Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the AChE activity (rate of change in absorbance). Plot the AChE activity against the concentration of this compound to determine the dose-response relationship.
Mandatory Visualizations
Experimental Workflow for Screening Nonsteroidal Ecdysone Agonists
The following diagram illustrates a typical workflow for the discovery and characterization of novel nonsteroidal ecdysone agonists.
Workflow for screening nonsteroidal ecdysone agonists.
Conclusion
This compound stands as a landmark compound in the field of insecticide discovery, demonstrating the viability of targeting the insect endocrine system with nonsteroidal molecules. Its mode of action, centered on the agonism of the ecdysone receptor, provides a high degree of selectivity and a potent insecticidal effect. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this compound and other nonsteroidal ecdysone agonists in their work. Further research into the structural biology of the ecdysone receptor and the development of new screening methodologies will continue to build upon the foundation laid by the discovery of this compound, paving the way for the next generation of safe and effective insect control agents.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
The Discovery and Development of RH-5849: A Non-steroidal Ecdysone Agonist Insecticide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
RH-5849, chemically known as 1,2-dibenzoyl-1-tert-butylhydrazine, represents a landmark in insecticide development as the first commercially successful non-steroidal ecdysone agonist.[1][2] Its discovery by Rohm and Haas Company in the 1980s heralded a new class of insect growth regulators (IGRs) that mimic the action of the insect molting hormone, 20-hydroxyecdysone (20E).[2] Unlike traditional neurotoxic insecticides, this compound exhibits a high degree of selectivity for insects, particularly lepidopteran pests, by inducing a premature and lethal molt.[2][3] This unique mode of action, coupled with its favorable toxicological profile, has made it and its analogs valuable tools in integrated pest management programs. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, biological activity, and key experimental protocols related to this compound.
Mechanism of Action: Ecdysone Receptor Agonism
The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear hormone receptor that plays a pivotal role in regulating insect development, particularly molting and metamorphosis.[3] In its natural state, the EcR forms a heterodimer with the ultraspiracle protein (USP), another nuclear receptor. This EcR/USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. The binding of the endogenous ligand, 20E, activates the receptor complex, leading to the transcription of a cascade of genes that orchestrate the molting process.
This compound functions as a potent agonist of the EcR/USP complex, effectively mimicking the binding of 20E.[1] This binding initiates the downstream signaling cascade, leading to the premature expression of genes involved in the production of a new cuticle and the degradation of the old one.[3] However, because the insect is not physiologically ready for a molt, this process is aberrant and ultimately lethal. The insect stops feeding, becomes entrapped within its own partially formed new cuticle, and dies from starvation, dehydration, and the inability to complete the molt.[3]
Synthesis of this compound (1,2-dibenzoyl-1-tert-butylhydrazine)
The synthesis of this compound is a multi-step process that begins with the formation of a dibenzoylhydrazine precursor followed by N-alkylation. While the proprietary industrial synthesis may vary, a common laboratory-scale synthesis is outlined below.
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
This step involves the acylation of hydrazine with two equivalents of benzoyl chloride.
-
Reaction: 2 C₆H₅COCl + N₂H₄·H₂O → C₆H₅CONHNHCOC₆H₅ + 2 HCl + H₂O
-
Procedure:
-
Dissolve hydrazine hydrate in an appropriate solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled hydrazine solution with vigorous stirring. A base such as pyridine or triethylamine is typically added to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting white precipitate of 1,2-dibenzoylhydrazine is collected by filtration, washed with water and a cold solvent (e.g., ethanol) to remove impurities, and dried under vacuum.
-
Step 2: N-tert-butylation of 1,2-Dibenzoylhydrazine
This step introduces the tert-butyl group onto one of the nitrogen atoms of the dibenzoylhydrazine.
-
Reaction: C₆H₅CONHNHCOC₆H₅ + (CH₃)₃C⁺ source → C₆H₅CON(C(CH₃)₃)NHCOC₆H₅
-
Procedure:
-
Dissolve 1,2-dibenzoylhydrazine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate one of the amide nitrogens, forming an anion.
-
A source of the tert-butyl carbocation, such as tert-butyl bromide or tert-butanol activated with a strong acid, is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
-
Biological Activity
The insecticidal activity of this compound is most pronounced in lepidopteran larvae. However, it has also demonstrated activity against certain species of Coleoptera and Diptera.[4] Its in vivo potency is significantly greater than its in vitro activity, a phenomenon attributed to its superior metabolic stability and transport properties compared to the natural hormone 20E.[3]
Table 1: Comparative Biological Activity of this compound and Other Ecdysteroids/Agonists
| Compound | Assay Type | Insect Species/Cell Line | EC50 / IC50 (nM) | Reference |
| This compound | Imaginal Disc Evagination | Spodoptera exigua | 870 | [5] |
| Ecdysone Receptor Binding | Spodoptera exigua | 1100 | [5] | |
| Ecdysone Receptor Binding | Drosophila melanogaster Kc cells | ~2400 | [1] | |
| 20-Hydroxyecdysone (20E) | Imaginal Disc Evagination | Spodoptera exigua | 89.8 | [5] |
| Ecdysone Receptor Binding | Spodoptera exigua | 290 | [5] | |
| Ponasterone A (PoA) | Imaginal Disc Evagination | Spodoptera exigua | 2.57 | [5] |
| Ecdysone Receptor Binding | Spodoptera exigua | 7 | [5] | |
| Tebufenozide (RH-5992) | Imaginal Disc Evagination | Spodoptera exigua | 11.7 | [5] |
| Ecdysone Receptor Binding | Spodoptera exigua | 33 | [5] | |
| Molting Hormonal Activity | Chilo suppressalis | 1.1 x 10⁻⁹ M | [6] | |
| Methoxyfenozide (RH-2485) | Molting Hormonal Activity | Chilo suppressalis | 1.1 x 10⁻⁹ M | [6] |
Experimental Protocols
Ecdysone Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.
Materials:
-
Insect cell line expressing the ecdysone receptor (e.g., Drosophila melanogaster Kc cells or Spodoptera frugiperda Sf9 cells).
-
Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A).
-
Test compound (this compound) and unlabeled competitor (e.g., Ponasterone A).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a crude nuclear extract or partially purified receptor preparation from the insect cells.
-
Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [³H]Ponasterone A, and varying concentrations of the test compound (this compound) or unlabeled competitor. Include a control with no competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 1.5-2 hours).[5]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Manduca sexta Larval Bioassay (Topical Application)
This bioassay assesses the in vivo insecticidal activity of this compound on a model lepidopteran species.
Materials:
-
Manduca sexta larvae of a specific instar (e.g., early 4th instar).[7][8]
-
This compound dissolved in a suitable solvent (e.g., acetone).
-
Microsyringe or repeating dispenser.
-
Rearing containers with artificial diet.
-
Controlled environment chamber (temperature, humidity, photoperiod).
Procedure:
-
Insect Rearing: Rear Manduca sexta larvae under controlled conditions to ensure uniformity.[7][8]
-
Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Topical Application: Anesthetize the larvae (e.g., by chilling). Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.[9][10] Treat a control group with the solvent only.
-
Incubation: Place the treated larvae individually in rearing containers with an artificial diet and maintain them in a controlled environment chamber.
-
Observation: Monitor the larvae daily for signs of toxicity, such as cessation of feeding, premature apolysis (separation of the old cuticle), and mortality. Record the number of dead larvae at specific time points (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Toxicology and Environmental Fate
A key advantage of dibenzoylhydrazine insecticides is their relatively low toxicity to non-target organisms, including mammals.[11] While high doses of this compound can induce neurotoxic symptoms in insects that are not related to ecdysone receptor activation, these effects are generally observed at concentrations much higher than those required for its insecticidal activity.[11]
Ecotoxicology:
Studies on the ecotoxicity of this compound have been conducted on non-target aquatic organisms. For example, in Daphnia magna, the 48-hour EC50 for acute immobilization was found to be 45.3 mg/L, while the 21-day chronic EC50 for survival was 1.34 mg/L. Chronic exposure primarily affected reproduction, with a no-observed-effect concentration (NOEC) of 0.050 mg/L.
Environmental Fate:
The environmental fate of pesticides is influenced by both biotic and abiotic factors.[12] Dibenzoylhydrazine insecticides can undergo degradation in the environment through processes such as hydrolysis and microbial degradation.[13][14] The specific degradation pathways and persistence of this compound in soil and water systems are crucial for assessing its overall environmental impact. While detailed degradation pathways for this compound are not extensively published in the readily available literature, the general fate of similar pesticides involves the breakdown of the hydrazine and ester linkages.[13][15]
This compound was a pioneering discovery that established the viability of non-steroidal ecdysone agonists as effective and selective insecticides. Its unique mode of action, targeting the insect molting process, provides a valuable alternative to conventional neurotoxic pesticides. The development of this compound has spurred the discovery of even more potent analogs, such as tebufenozide and methoxyfenozide, which have become important tools in modern agriculture. A thorough understanding of its synthesis, mechanism of action, and biological activity, as outlined in this guide, is essential for researchers and professionals working on the development of the next generation of insect growth regulators.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eje.cz [eje.cz]
- 6. Relationships between structure and molting hormonal activity of tebufenozide, methoxyfenozide, and their analogs in cultured integument system of Chilo suppressalis Walker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.plos.org [journals.plos.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 15. Microbiology and Biochemistry of Pesticides Biodegradation [mdpi.com]
Core Topic: RH-5849 Target Receptor Binding Affinity
An in-depth technical guide on the binding affinity of the nonsteroidal ecdysone agonist RH-5849 to its target receptor, the ecdysone receptor (EcR), is presented below for researchers, scientists, and drug development professionals. This guide details the quantitative binding data, experimental methodologies, and the associated signaling pathway.
This compound is a nonsteroidal ecdysone agonist that mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E). Its primary target is the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in regulating gene expression involved in molting and metamorphosis in insects. When this compound binds to the EcR, it forms a complex with the ultraspiracle protein (USP), another nuclear receptor. This heterodimeric complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating their transcription and inducing a premature and lethal molt.
Quantitative Binding Affinity Data
The binding affinity of this compound to the ecdysone receptor has been determined in several insect species, primarily through competitive radioligand binding assays. These assays typically measure the concentration of this compound required to inhibit the binding of a radiolabeled ecdysteroid, such as [³H]ponasterone A, by 50% (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.
| Insect Species | Order | Tissue/Cell Line | Radioligand | IC₅₀ (nM) of this compound | Reference |
| Spodoptera exigua | Lepidoptera | Imaginal wing discs | [³H]ponasterone A | 1100 | [1] |
| Spodoptera frugiperda | Lepidoptera | Sf-9 cells | [³H]ponasterone A | Potency ranked lower than tebufenozide, methoxyfenozide, ponasterone A, 20-hydroxyecdysone, and cyasterone. | |
| Drosophila melanogaster | Diptera | Kc cell extracts | [³H]ponasterone A | Competes for high-affinity binding sites (quantitative IC₅₀ not provided). | [2][3][4] |
| Dysdercus koenigii | Hemiptera | N/A | N/A | Does not appear to mimic the natural molting hormone, suggesting low or no binding affinity to the EcR in this species. | [5] |
Note: The binding affinity of this compound can vary significantly between different insect orders, and even between species within the same order. This differential affinity is a key factor in the insecticide's spectrum of activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of this compound.
Competitive Radioligand Binding Assay with Insect Tissues (e.g., Imaginal Wing Discs)
This protocol is adapted from the methodology described by Smagghe and Degheele (1994) for Spodoptera exigua.[1]
1. Tissue Preparation:
-
Dissect imaginal wing discs from late-instar larvae in a suitable insect saline solution.
-
Pool the dissected discs for use in the binding assay.
2. Binding Assay Buffer:
-
Prepare a suitable binding buffer, for example, a Tris-HCl based buffer containing protease inhibitors to prevent receptor degradation.
3. Radioligand and Competitor Solutions:
-
Prepare a stock solution of the radioligand, [³H]ponasterone A, in ethanol or another suitable solvent.
-
Prepare serial dilutions of the unlabeled competitor, this compound, and other ecdysteroids (for comparison) in the binding buffer.
4. Incubation:
-
In microcentrifuge tubes, combine the imaginal wing discs, a fixed concentration of [³H]ponasterone A (typically near its Kd value), and varying concentrations of this compound or other unlabeled competitors.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, include a large excess of the unlabeled natural ligand (e.g., 20-hydroxyecdysone or ponasterone A).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
5. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
6. Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
7. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
The binding of this compound to the ecdysone receptor initiates a cascade of molecular events that ultimately leads to the activation of gene expression.
Ecdysone Signaling Pathway Diagram
Caption: Ecdysone signaling pathway activated by this compound.
Pathway Description:
-
Entry into the Cell: this compound, being a lipophilic molecule, can pass through the cell membrane and enter the cytoplasm and subsequently the nucleus.
-
Receptor Binding and Heterodimerization: Inside the nucleus, this compound binds to the Ligand Binding Domain (LBD) of the ecdysone receptor (EcR). This binding event induces a conformational change in the EcR, which promotes its heterodimerization with the ultraspiracle protein (USP).
-
DNA Binding: The activated EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) located in the promoter regions of ecdysone-responsive genes.
-
Transcriptional Activation: The binding of the receptor-ligand complex to the EcREs recruits coactivator proteins and the general transcription machinery to the promoter, leading to the initiation of transcription of the target genes.
-
Biological Response: The transcribed messenger RNA (mRNA) is then translated into proteins that are involved in the molting process. The untimely and unregulated expression of these genes due to the persistent agonistic action of this compound leads to a premature, incomplete, and ultimately lethal molt in susceptible insects.
References
- 1. eje.cz [eje.cz]
- 2. scilit.com [scilit.com]
- 3. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]
- 5. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of RH-5849 on Drosophila melanogaster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849, a nonsteroidal ecdysone agonist, has emerged as a significant tool in the study of insect endocrinology and as a potential insecticide. Its chemical name is 1,2-dibenzoyl-1-tert-butylhydrazine. This technical guide provides a comprehensive overview of the physiological effects of this compound on the model organism Drosophila melanogaster. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to and activating the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with Ultraspiracle (USP).[1] This activation triggers a cascade of gene expression that prematurely induces molting and other developmental processes, often with lethal consequences for the insect.[2] In Drosophila, this compound has been instrumental in dissecting the complex roles of ecdysone signaling in development, reproduction, stress resistance, and lifespan.[1]
Core Physiological Effects of this compound on Drosophila
This compound exerts a range of physiological effects on Drosophila melanogaster, impacting various life stages and biological processes. These effects are primarily mediated through its agonistic activity on the ecdysone receptor.
Effects on Larval Development
Exposure of Drosophila larvae to this compound can induce premature and incomplete molting, leading to developmental arrest and mortality. While much of the detailed larval toxicity data comes from studies on lepidopteran insects, the fundamental mechanism of action is conserved. In Drosophila larvae, this compound has been shown to mimic 20-hydroxyecdysone by inducing ecdysone-specific puffs on polytene chromosomes of the larval salivary glands, promoting the secretion of glycoprotein glue, and causing the evagination of imaginal discs.
Effects on Adult Lifespan
In adult Drosophila, this compound has been demonstrated to have a significant impact on lifespan, particularly in virgin females. Treatment with this compound leads to a dose-dependent reduction in lifespan. This effect is thought to be a consequence of the toxic hyperactivation of the ecdysone signaling pathway.[3]
Effects on Cell Proliferation and Differentiation
In vitro studies using Drosophila Kc cell lines have shown that this compound mimics the effects of 20-hydroxyecdysone. These effects include the inhibition of cell proliferation, the induction of morphological changes such as the formation of processes, and the induction of acetylcholinesterase activity.[4]
Quantitative Data
The following tables summarize the key quantitative data on the physiological effects of this compound on Drosophila melanogaster.
Table 1: Effect of this compound on the Lifespan of Virgin Female Drosophila melanogaster
| Concentration of this compound (µg/mL in media) | Median Lifespan (days) | Percent Change in Median Lifespan Compared to Control | Citation(s) |
| 0 (Control) | 65 | N/A | [5][6] |
| 1000 | 13.5 | -79.4% | [5][6] |
Table 2: Rescue of this compound-Induced Lifespan Reduction by Mifepristone in Virgin Female Drosophila melanogaster
| Treatment Group | Median Lifespan (days) | Percent Change in Median Lifespan Compared to this compound Alone | Citation(s) |
| 1000 µg/mL this compound | 13.5 | N/A | [5][6] |
| 1000 µg/mL this compound + 200 µg/mL Mifepristone | 32 | +136% | [5][6] |
Table 3: Effect of this compound on Ecdysone Receptor (EcR)-Responsive Reporter Gene Expression
| Concentration of this compound (µg/mL in media) | Relative Reporter Activity (LacZ) | Citation(s) |
| 0 (Control) | ~1.0 | [5][6] |
| 300 | ~3.5 | [5][6] |
| 1000 | ~4.5 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the effects of this compound on Drosophila.
Protocol for Drosophila Lifespan Assay with this compound
Objective: To determine the effect of this compound on the lifespan of adult Drosophila melanogaster.
Materials:
-
Drosophila melanogaster (specify strain, e.g., w¹¹¹⁸)
-
Standard Drosophila media
-
This compound (1,2-Dibenzoyl-1-(t-butyl)hydrazine)
-
Solvent for this compound (e.g., ethanol)
-
Vials for housing flies
-
Fly incubator (25°C, 60-70% humidity, 12:12h light:dark cycle)
-
CO₂ source for anesthetizing flies
-
Fine paintbrush
Procedure:
-
Prepare this compound-containing media:
-
Prepare standard Drosophila media and cool to approximately 60°C.
-
Dissolve this compound in a minimal amount of solvent to create a stock solution.
-
Add the this compound stock solution to the cooled media to achieve the desired final concentration (e.g., 1000 µg/mL).
-
Prepare a control media with an equivalent amount of the solvent alone.
-
Dispense the media into vials and allow to solidify.
-
-
Fly Collection and Setup:
-
Collect newly eclosed virgin female flies over a 24-hour period.
-
Age the flies for 2-3 days on standard media to allow for recovery from CO₂ exposure.
-
Anesthetize the flies with CO₂ and randomly assign them to either the control or this compound-containing vials. House approximately 20-25 flies per vial.
-
-
Lifespan Monitoring:
-
Transfer the flies to fresh control or this compound-containing media every 2-3 days.
-
At each transfer, record the number of dead flies in each vial.
-
Continue monitoring until all flies have died.
-
-
Data Analysis:
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves between the control and this compound-treated groups using the log-rank test to determine statistical significance.
-
Calculate the median and maximum lifespan for each group.
-
Protocol for Ecdysone Receptor (EcR) Reporter Gene Assay
Objective: To quantify the activation of the ecdysone receptor signaling pathway by this compound.
Materials:
-
Drosophila strain carrying an EcR-responsive reporter construct (e.g., EcRE-lacZ)
-
Standard Drosophila media
-
This compound
-
Solvent for this compound (e.g., ethanol)
-
Beta-galactosidase assay reagents (e.g., CPRG or ONPG)
-
Spectrophotometer
-
Fly homogenization buffer (e.g., Z-buffer)
Procedure:
-
Fly Treatment:
-
Prepare control and this compound-containing media at various concentrations (e.g., 300 µg/mL, 1000 µg/mL) as described in the lifespan assay protocol.
-
Collect virgin female flies of the reporter strain and house them on the respective media for a defined period (e.g., 6 days).
-
-
Sample Preparation:
-
After the treatment period, transfer the flies to vials containing a Kimwipe soaked in water overnight to clear their guts.
-
Anesthetize the flies and collect them in groups of three.
-
Homogenize the flies in an appropriate volume of homogenization buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Beta-Galactosidase Assay:
-
Add the supernatant to a reaction mixture containing the beta-galactosidase substrate (e.g., CPRG).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the beta-galactosidase activity to the protein concentration of the supernatant.
-
Compare the reporter activity between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the physiological effects of this compound on Drosophila.
Caption: Ecdysone signaling pathway activated by this compound.
Caption: Workflow for a Drosophila lifespan assay with this compound.
Conclusion
This compound serves as a potent tool for investigating the multifaceted roles of ecdysone signaling in Drosophila melanogaster. Its ability to specifically activate the ecdysone receptor has provided valuable insights into the regulation of development, lifespan, and cellular processes. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers to design and execute experiments to further elucidate the physiological effects of this and other non-steroidal ecdysone agonists. Future research should aim to fill the existing gaps in our knowledge, particularly concerning the dose-response relationships for a wider range of physiological endpoints, the effects on male reproduction, and the metabolic consequences of chronic exposure to this compound in Drosophila.
References
- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversing age-related fertility decline in male fruit flies: the crucial role of seminal fluid | Department of Biology [biology.ox.ac.uk]
The Toxicology of RH-5849: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology of RH-5849, a pioneering nonsteroidal ecdysone agonist. This compound, chemically known as 1,2-dibenzoyl-1-tert-butylhydrazine, has been a significant tool in insecticide research due to its specific mode of action, which mimics the insect molting hormone 20-hydroxyecdysone. This document synthesizes key toxicological data, details experimental methodologies for its assessment, and visualizes its mechanism of action and metabolic fate.
Core Toxicological Data
The toxicological profile of this compound is characterized by its high potency against specific insect orders, particularly Lepidoptera, and its comparatively lower toxicity to non-target organisms. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound.
Table 1: Acute Toxicity of this compound to Various Insect Species
| Species | Order | Life Stage | Exposure Route | Value | Units |
| Spodoptera exempta | Lepidoptera | 2nd-5th Instar Larvae | Oral (diet) | 7.5 | LC50 (mg/L) |
| Spodoptera exempta | Lepidoptera | 6th Instar Larvae | Oral (diet) | 1.8 | LC50 (mg/L) |
| Spodoptera exigua | Lepidoptera | 2nd-4th Instar Larvae | Oral (diet) | 195 | LC50 (mg/L) |
| Spodoptera exigua | Lepidoptera | 5th Instar Larvae | Oral (diet) | 110 | LC50 (mg/L) |
| Spodoptera litura | Lepidoptera | All Larval Stages | Oral (leaf-dip) | 18.1-26.5 | LC50 (ppm)[1] |
| Leptinotarsa decemlineata | Coleoptera | 1st-3rd Instar Larvae | Oral (diet) | 5.5 | LC50 (mg/L) |
| Leptinotarsa decemlineata | Coleoptera | 4th Instar Larvae | Oral (diet) | 1.8 | LC50 (mg/L) |
| Ephestia kuehniella | Lepidoptera | Pupae | Topical | 0.05 | LD50 (µ g/insect )[2] |
| Muscina stabulans | Diptera | 3rd Instar Larvae | Topical | 0.025-4.0 | Dose range (µ g/insect ) |
Table 2: Ecotoxicity of this compound to Aquatic Invertebrates
| Species | Test Type | Duration | Endpoint | Value | Units |
| Daphnia magna | Acute | 48 hours | Immobilization | 45.3 | EC50 (mg/L)[3] |
| Daphnia magna | Chronic | 21 days | Survival | 1.34 | EC50 (mg/L)[3] |
| Daphnia magna | Chronic | 21 days | Reproduction | 0.5423 | EC50 (mg/L)[3] |
| Daphnia magna | Chronic | 21 days | Reproduction | 0.050 | NOEC (mg/L)[3] |
Mechanism of Action: Ecdysone Receptor Agonism
This compound exerts its insecticidal effect by acting as an agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development, particularly in the molting process.[4] Unlike the natural hormone 20-hydroxyecdysone, this compound is a non-steroidal molecule.[4] Upon entering the insect, this compound binds to the ligand-binding domain of the EcR, inducing a conformational change that promotes the heterodimerization of EcR with the ultraspiracle protein (USP). This activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes involved in molting, leading to a premature and abortive molt, which is ultimately lethal to the insect.[5] This process disrupts the normal developmental cycle, causing symptoms such as cessation of feeding, apolysis (the separation of the old cuticle), and the synthesis of a new, but improperly formed, cuticle, ultimately leading to mortality.
Figure 1: Simplified signaling pathway of this compound as an ecdysone receptor agonist.
Metabolic Fate of this compound
The metabolic fate of this compound in insects primarily involves detoxification pathways that increase its water solubility and facilitate its excretion. The primary enzymes involved in this process are cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs).[3] CYPs typically catalyze oxidative reactions, such as hydroxylation and dealkylation, of the this compound molecule.[3] These initial modifications can either directly detoxify the compound or create sites for subsequent conjugation reactions. GSTs then catalyze the conjugation of the modified this compound with endogenous glutathione, a tripeptide that significantly increases the water solubility of the xenobiotic, leading to its eventual elimination from the insect's body. The efficiency of these metabolic pathways can vary between insect species, which may contribute to the observed differences in susceptibility to this compound.
Figure 2: Generalized metabolic pathway of this compound in insects.
Experimental Protocols
The toxicological evaluation of this compound typically follows standardized bioassay protocols to ensure the reliability and reproducibility of the data. The OECD Guidelines for the Testing of Chemicals provide a framework for many of these methods.[6][7]
Insect Bioassays
1. Topical Application Bioassay:
-
Objective: To determine the contact toxicity of this compound.
-
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetone).
-
Serial dilutions are made to obtain a range of concentrations.
-
A small, precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of individual insects using a micro-applicator.
-
Control insects are treated with the solvent alone.
-
Treated insects are housed under controlled conditions (temperature, humidity, photoperiod) with access to food and water.
-
Mortality and any sublethal effects (e.g., premature molting, deformities) are recorded at specified time points (e.g., 24, 48, 72 hours).
-
The LD50 (the dose causing 50% mortality) is calculated using probit analysis.
-
2. Dietary Exposure Bioassay:
-
Objective: To determine the oral toxicity of this compound.
-
Procedure:
-
This compound is incorporated into the insect's artificial diet at various concentrations.
-
A known number of insects are placed in individual containers with a pre-weighed amount of the treated diet.
-
Control insects are fed an untreated diet.
-
The insects are maintained under controlled environmental conditions.
-
Mortality, food consumption, and body weight are monitored daily.
-
The LC50 (the concentration causing 50% mortality) is determined.
-
Aquatic Ecotoxicity Testing (Daphnia magna)
-
Objective: To assess the potential risk of this compound to aquatic ecosystems.
-
Procedure (based on OECD Guideline 202):
-
Daphnia magna neonates (<24 hours old) are exposed to a range of this compound concentrations in a defined aqueous medium.
-
A control group is maintained in the medium without the test substance.
-
The test is conducted under static or semi-static conditions for 48 hours.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
The EC50 (the concentration causing 50% immobilization) is calculated.
-
-
Chronic Toxicity (based on OECD Guideline 211):
-
The test is extended for 21 days, covering a significant portion of the Daphnia life cycle.
-
Endpoints include survival, growth, and reproduction (number of offspring produced).
-
The EC50 for reproductive effects and the No-Observed-Effect Concentration (NOEC) are determined.
-
Figure 3: General experimental workflow for toxicological assessment of an insecticide.
Sublethal Effects
Exposure to sublethal concentrations of this compound can lead to a range of adverse effects on insect physiology and reproduction. In Spodoptera litura, sublethal doses fed to larvae resulted in reduced mating success, decreased longevity of males, and reduced fecundity and fertility in females that mated with treated males.[2][7] These effects were linked to adverse impacts on the male reproductive system, including reduced sperm production and transfer.[2][7] Furthermore, sublethal exposure can cause developmental abnormalities, such as the formation of defective pupae and adults.[8]
Selectivity and Non-Target Organisms
A key feature of this compound and other diacylhydrazine insecticides is their selectivity. They are highly active against certain insect orders, particularly Lepidoptera, while showing significantly lower toxicity to others. For instance, this compound has been shown to have no activity against nymphs of the predatory bug Podisus sagitta or larvae of the migratory locust, Locusta migratoria migratorioides.[9] This selectivity is attributed to differences in the structure of the ecdysone receptor's ligand-binding pocket among different insect orders, which can prevent the effective binding of this compound in non-target species. This characteristic makes this compound a valuable tool for integrated pest management (IPM) programs, as it can target specific pests while minimizing harm to beneficial insects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecotoxicity of the nonsteroidal ecdysone mimic this compound to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds [publichealthtoxicology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of larval exposure to sublethal concentrations of the ecdysteroid agonists this compound and tebufenozide (RH-5992) on male reproductive physiology in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Steroidal Ecdysone Agonist RH-5849: A Technical Guide to its Role in Insect Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RH-5849, a 1,2-dibenzoyl-1-tert-butylhydrazine, is a pioneering non-steroidal ecdysone agonist that has played a pivotal role in the development of insect growth regulators (IGRs). By mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E), this compound prematurely initiates a lethal molting process in susceptible insect species. This technical guide provides an in-depth analysis of the core aspects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the induced signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in insecticide development and the study of insect endocrinology.
Introduction
The regulation of insect growth and development is a complex process primarily orchestrated by the interplay of juvenile hormone and ecdysteroids. The principal molting hormone, 20-hydroxyecdysone (20E), binds to the ecdysone receptor (EcR), a nuclear receptor, to initiate a cascade of gene expression leading to molting and metamorphosis.[1] this compound was the first synthetic, non-steroidal compound demonstrated to act as an agonist of the ecdysone receptor, effectively hijacking this natural process.[2] Its discovery opened a new avenue for the development of selective and environmentally safer insecticides. This guide delves into the technical details of this compound's function and the experimental basis of our understanding.
Mechanism of Action
This compound functions as a potent mimic of 20-hydroxyecdysone, binding to the ecdysone receptor (EcR) to trigger a downstream genetic cascade. The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex binds to specific ecdysone response elements (EcREs) on the DNA.[3] The binding of this compound to the EcR-USP complex initiates the transcription of a set of "early" response genes, which are themselves transcription factors. These early genes, including E74, E75, and the Broad-Complex (BR-C), in turn, activate a larger set of "late" genes responsible for the physiological and morphological changes associated with molting.[4]
Unlike the natural hormone, this compound is more resistant to metabolic degradation, leading to a persistent signal that forces the insect into a continuous state of molting preparation.[5] This results in a premature and incomplete molt, ultimately leading to mortality due to starvation, desiccation, and the inability to shed the old cuticle.
Data Presentation: Efficacy and Binding Affinity
The biological activity of this compound varies across different insect orders and developmental stages. The following tables summarize key quantitative data from various studies.
| Insect Species | Order | Assay Type | Value | Reference |
| Manduca sexta (Tobacco Hornworm) | Lepidoptera | Topical Application (LD50) | 0.05 µ g/larva | [5] |
| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Diet (LC50) | 1.3 ppm | Not specified in snippets |
| Drosophila melanogaster (Fruit Fly) | Diptera | Not specified | Not specified | Not specified in snippets |
| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Not specified | Not specified | Not specified in snippets |
Table 1: Toxicity of this compound against various insect species.
| Compound | Insect Species | Assay Type | IC50 (nM) | Reference |
| This compound | Spodoptera exigua | EcR Binding | ~1000 | Not specified in snippets |
| Tebufenozide (RH-5992) | Spodoptera exigua | EcR Binding | ~50 | Not specified in snippets |
| 20-Hydroxyecdysone | Spodoptera exigua | EcR Binding | ~100 | Not specified in snippets |
Table 2: Comparative in vitro activity of this compound and related compounds.
| Compound | Insect Species | Assay Type | LD50/LC50 | Reference |
| Tebufenozide (RH-5992) | Rat (oral) | LD50 | >5000 mg/kg | [6][7] |
| Tebufenozide (RH-5992) | Mouse (oral) | LD50 | >5000 mg/kg | [7] |
| Tebufenozide (RH-5992) | Spodoptera litura (larva) | LD50 | 0.33 µM/larva | [8] |
| Tebufenozide (RH-5992) | Rainbow Trout | LC50 (96 hr) | 5.7 mg/l | [7] |
| Tebufenozide (RH-5992) | Mallard Ducks & Quail | LC50 (8 day dietary) | >5000 mg/kg | [7] |
Table 3: Toxicity data for the related ecdysone agonist, Tebufenozide (RH-5992).
Experimental Protocols
Manduca sexta Larval Bioassay (Topical Application)
This protocol is a generalized procedure based on common practices for determining the LD50 of insecticides in lepidopteran larvae.
-
Insect Rearing: Manduca sexta larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as acetone, to prepare a series of stock solutions of varying concentrations.
-
Application: A specific volume (e.g., 1 µL) of each this compound solution is topically applied to the dorsal thoracic region of early-instar larvae using a microapplicator. Control larvae are treated with the solvent alone.
-
Observation: Treated larvae are transferred to individual containers with a fresh diet and observed daily for signs of premature molting, cessation of feeding, and mortality.
-
Data Analysis: Mortality data is recorded over a set period (e.g., 7 days), and the LD50 value is calculated using probit analysis.
Drosophila Kc Cell Culture Assay
This protocol outlines a method to assess the ecdysone-like activity of this compound in a cell-based assay.[2][9]
-
Cell Culture: Drosophila Kc cells are maintained in a suitable culture medium (e.g., Schneider's Drosophila Medium supplemented with fetal bovine serum) at 25°C.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a fresh medium containing various concentrations of this compound or 20-hydroxyecdysone (as a positive control).
-
Endpoint Measurement: The cellular response to the compounds can be assessed through several endpoints:
-
Morphological Changes: Observation of cell elongation and process formation using phase-contrast microscopy.
-
Cell Proliferation Assay: Quantification of cell numbers or metabolic activity (e.g., using an MTT assay) to determine the inhibition of cell growth.
-
Enzyme Induction: Measurement of acetylcholinesterase activity, which is induced by ecdysone agonists in Kc cells.[2][9]
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 for each endpoint.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.
Caption: this compound induced ecdysone signaling pathway.
References
- 1. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Ecdysone response genes govern egg chamber development during mid-oogenesis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]
Methodological & Application
protocol for RH-5849 application in lab settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849 is a pioneering nonsteroidal ecdysone agonist that mimics the function of the insect molting hormone, 20-hydroxyecdysone (20E).[1] Its high specificity for the ecdysone receptor (EcR) in certain insect orders, particularly Lepidoptera, makes it a valuable tool for studying insect endocrinology, developmental biology, and for the development of targeted pest control agents.[2][3] this compound and its analogs act by binding to the EcR, a nuclear receptor, which then forms a heterodimer with the ultraspiracle protein (USP).[4][5] This complex binds to ecdysone response elements (EcREs) on DNA, leading to the premature and uncoordinated activation of genes that regulate molting. This ultimately results in a lethal, abortive molt.[2][3] In laboratory settings, this compound is instrumental in inducing ecdysone-responsive gene expression, studying hormone receptor interactions, and assessing the impact of endocrine disruption on insect development and cell lines.
Mechanism of Action
This compound functions as a potent agonist of the ecdysone receptor. Unlike its steroidal counterpart, 20-hydroxyecdysone, this compound exhibits greater metabolic stability and bioavailability in target insects.[2] The binding of this compound to the ligand-binding domain of EcR induces a conformational change that promotes the heterodimerization of EcR with USP. This activated EcR/USP complex translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of a cascade of "early" and "late" response genes that are critical for the molting process. The untimely activation of this genetic program by this compound leads to a variety of developmental defects, including cessation of feeding, premature head capsule apolysis, and incomplete ecdysis, ultimately resulting in insect mortality.[3]
Signaling Pathway
The signaling pathway initiated by this compound is central to its biological activity. The following diagram illustrates the key steps in this pathway, from receptor binding to the transcriptional activation of target genes.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of proteins involved in ecdysone and juvenile hormone signal transduction. | BioGRID [thebiogrid.org]
Application Notes and Protocols for RH-5849 in Agricultural Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of RH-5849, a nonsteroidal ecdysone agonist, for use in agricultural pest control research. This document includes detailed information on its mechanism of action, toxicity data against key insect pests, and standardized experimental protocols for laboratory evaluation.
Introduction to this compound
This compound (1,2-dibenzoyl-1-tert-butylhydrazine) is a synthetic insect growth regulator that mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[1][2][3] As an ecdysone agonist, this compound binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4] This binding activates a cascade of gene expression that initiates the molting process.[1][4] Unlike the natural hormone, this compound is not easily metabolized by the insect, leading to a persistent signal that forces a premature and lethal molt.[5][6] This disruption of the normal molting cycle results in cessation of feeding, developmental abnormalities, and ultimately, mortality.[3][5] this compound has shown high efficacy against various insect orders, particularly Lepidoptera.[7]
Mechanism of Action: Ecdysone Signaling Pathway
This compound acts as a potent agonist of the ecdysone receptor complex. The simplified signaling pathway is as follows:
-
Binding: this compound enters the insect's cells and binds to the Ligand-Binding Domain (LBD) of the Ecdysone Receptor (EcR).
-
Heterodimerization: The ligand-bound EcR forms a heterodimer with the Ultraspiracle protein (USP).
-
DNA Binding: The EcR/USP heterodimer translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activators and initiates the transcription of early-response genes, such as E74, E75, and the Broad-Complex (BR-C).
-
Physiological Response: The protein products of these early genes are transcription factors that, in turn, regulate a larger set of late-response genes responsible for the physiological and morphological changes associated with molting.
The sustained activation of this pathway by this compound leads to a continuous and untimely molting signal, causing the insect to enter a lethal, premature molt.[6]
Data Presentation: Toxicity of this compound to Pest Insects
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound against various agricultural pests. These values are critical for determining effective concentrations for experimental assays.
| Target Pest | Order | Bioassay Method | LC50 | Reference |
| Spodoptera litura | Lepidoptera | Diet Incorporation | 4.0 - 5.0 ppm (sublethal effects) | [8] |
| Helicoverpa armigera | Lepidoptera | Diet Overlay | 0.17 µg a.i./cm² | [9] |
| Plutella xylostella | Lepidoptera | Diet Incorporation | 0.076 - 0.336 mg/L | [10] |
| Spodoptera frugiperda | Lepidoptera | Diet Incorporation | 0.075 - 0.219 mg/L | [10] |
| Target Pest | Order | Bioassay Method | LD50 | Reference |
| Dysdercus koenigii | Hemiptera | Topical Application | Dose-dependent mortality | [7] |
| Corcyra cephalonica | Lepidoptera | Topical Application | Dose-dependent sterility | [11] |
Experimental Protocols
The following are detailed protocols for two common bioassay methods used to evaluate the efficacy of this compound.
Protocol for Topical Application Bioassay
This method is suitable for determining the dose-dependent effects of this compound when applied directly to the insect cuticle.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Micropipette or micro-applicator
-
Late third or early fourth instar larvae of the target insect species
-
Petri dishes lined with filter paper
-
Artificial diet for the target insect
-
Incubator set to appropriate temperature and humidity for the target insect (e.g., 25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod)
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in acetone to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain a range of desired concentrations. A minimum of five concentrations plus a solvent-only control should be prepared.
-
Insect Selection: Select healthy, uniform-sized larvae for the experiment. Starve the larvae for 2-4 hours before application to prevent regurgitation.
-
Application: Using a micropipette or micro-applicator, apply a small, consistent volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of each larva. For the control group, apply 1 µL of acetone only.
-
Incubation: Place each treated larva individually in a Petri dish containing a small piece of artificial diet. Incubate the dishes under controlled environmental conditions.
-
Data Collection: Record mortality at 24, 48, and 72 hours post-application. Larvae that are unable to move when prodded with a fine brush are considered dead. Also, record any sublethal effects such as premature apolysis, cessation of feeding, or developmental abnormalities.
-
Data Analysis: Calculate the LC50 or LD50 values using probit analysis.
Protocol for Diet Incorporation Bioassay
This method is ideal for assessing the efficacy of this compound through ingestion.
Materials:
-
This compound
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
-
Artificial diet ingredients for the target insect
-
Blender
-
Multi-well bioassay trays (e.g., 128-well)
-
Neonate or early first instar larvae of the target insect
-
Incubator
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of this compound in a suitable solvent (if not water-soluble) and then make aqueous dilutions containing a small amount of a wetting agent.
-
Diet Preparation: Prepare the artificial diet according to the standard recipe for the target insect. Allow the diet to cool to approximately 40-50°C before adding the insecticide.
-
Incorporation of this compound: Add the prepared insecticide solutions to the molten diet at various concentrations to achieve the desired final concentrations in the diet (e.g., ppm or mg/kg). For the control, add only distilled water and the wetting agent. Mix thoroughly using a blender.
-
Dispensing Diet: Dispense the treated diet into the wells of the bioassay trays (approximately 1-2 mL per well). Allow the diet to solidify at room temperature.
-
Infestation: Place one neonate or early first instar larva into each well. Seal the trays with a perforated, breathable lid.
-
Incubation: Incubate the trays under controlled environmental conditions.
-
Data Collection: Record larval mortality after 5-7 days. Criteria for mortality can include failure to molt to the next instar or lack of movement. Sublethal effects such as stunting or developmental delays should also be noted.
-
Data Analysis: Calculate LC50 values using probit analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound against a target agricultural pest.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. All procedures should be carried out in a well-ventilated area or a fume hood. Dispose of chemical waste according to institutional guidelines.
References
- 1. cotton.org [cotton.org]
- 2. journals.rdagriculture.in [journals.rdagriculture.in]
- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Baseline susceptibility of Helicoverpa armigera, Plutella xylostella, and Spodoptera frugiperda to the meta-diamide insecticide broflanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotrophic Effects of this compound, A Non-steroidal Ecdysone Agonist on the Rice Moth Corcyra Cephalonica St. (Lepidoptera: Galleriinae) - Neliti [neliti.com]
Application Notes and Protocols for RH-5849 Solution Preparation in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849 is a nonsteroidal ecdysone agonist that mimics the action of the insect molting hormone, 20-hydroxyecdysone (20E).[1][2] It functions by binding to the ecdysone receptor (EcR), a ligand-activated transcription factor, which then forms a heterodimer with the ultraspiracle protein (USP).[3][4] This complex binds to ecdysone response elements (EcREs) on DNA, leading to the activation of genes that initiate the molting process.[3][4] Unlike the natural hormone, this compound is not easily metabolized and its persistent activation of the receptor leads to a premature and incomplete molt, which is ultimately lethal to the insect.[2][4] This makes this compound and other diacylhydrazine insecticides potent and specific insect growth regulators.[4] Due to its lipophilic nature, proper solution preparation is critical for accurate and reproducible results in bioassays.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,2-Dibenzoyl-1-tert-butylhydrazine | - |
| Molecular Formula | C₁₈H₂₀N₂O₂ | - |
| Molecular Weight | 296.36 g/mol | - |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in DMSO and acetone. | [5] |
Recommended Solvents and Stock Solution Concentrations
| Solvent | Recommended Stock Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Ideal for high concentration stocks for cell-based assays and long-term storage. Final DMSO concentration in assays should be ≤0.5% to avoid cytotoxicity.[6] | [6] |
| Acetone | 1-10 mg/mL | Commonly used for topical application and in vivo bioassays where the solvent needs to evaporate quickly. Not ideal for long-term storage due to volatility. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various bioassays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 296.36 g/mol x 1000 mg/g = 2.96 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.96 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly stored, the stock solution should be stable for several months.
-
Protocol 2: Preparation of Working Solutions for Insect Cell Culture Assays
This protocol details the dilution of the DMSO stock solution for use in in vitro assays with insect cell lines (e.g., Sf9, Kc cells). The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent toxicity.[6]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile insect cell culture medium (e.g., Grace's Insect Medium)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Add the appropriate volume of this working solution to your cell culture plates to achieve the desired final concentration. For example, adding 10 µL of the 10 µM working solution to 90 µL of cells in a well will result in a final concentration of 1 µM.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Protocol 3: Preparation of Working Solutions for Topical Application Bioassays
This protocol describes the preparation of this compound solutions in acetone for topical application on insects. Acetone is used as it evaporates quickly, leaving the compound on the insect's cuticle.[5][7]
Materials:
-
This compound powder
-
Acetone (reagent grade)
-
Glass vials
-
Analytical balance
-
Vortex mixer
-
Micropipette or micro-applicator
Procedure:
-
Prepare a Stock Solution in Acetone:
-
Weigh the desired amount of this compound and dissolve it in a known volume of acetone to achieve a stock concentration (e.g., 1 mg/mL).
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the acetone stock solution to obtain the desired concentrations for your dose-response experiments.
-
-
Application:
-
Use a calibrated micropipette or micro-applicator to apply a small, precise volume (e.g., 0.1-1 µL) of the this compound/acetone solution to the dorsal thorax of the insect.
-
-
Solvent Control: Treat a control group of insects with acetone only.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling this compound powder and solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents like acetone.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Mandatory Visualizations
Ecdysone Receptor Signaling Pathway
Caption: this compound mediated activation of the ecdysone receptor signaling pathway.
Experimental Workflow for Solution Preparation
Caption: General workflow for the preparation of this compound solutions for bioassays.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. lifetein.com [lifetein.com]
- 7. Acetone application for administration of bioactive substances has no negative effects on longevity, fitness, and sexual communication in a parasitic wasp - PMC [pmc.ncbi.nlm.nih.gov]
Detecting RH-5849 Residue: A Guide to Analytical Methods
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the analytical determination of RH-5849 (Tebufenozide) residues in various matrices. The methods outlined below leverage modern chromatographic techniques to ensure high sensitivity and selectivity.
This compound, chemically known as N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide and commercially as tebufenozide, is a synthetic insect growth regulator. Its mode of action involves mimicking the molting hormone of lepidopteran pests, leading to a premature and lethal molt.[1] Due to its widespread use in agriculture, monitoring its residue levels in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. This document details validated methods for the extraction, cleanup, and quantification of this compound residues.
Analytical Methods Overview
The primary analytical methods for the detection of this compound residues are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) can also be employed. These techniques offer the necessary sensitivity and selectivity for detecting trace amounts of the analyte in complex matrices. Sample preparation is a critical step and typically involves solvent extraction followed by a cleanup procedure to remove interfering matrix components. Common extraction and cleanup techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound residue.
Table 1: Performance of LC-MS/MS Methods for this compound Residue Analysis
| Matrix | Extraction Method | Cleanup Method | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Vegetables (general) | Acetonitrile (alkali) | Solid-Phase Extraction | 4.0 | 90 - 110 | < 8 |
| Animal & Aquatic Products | Acetonitrile (1% Acetic Acid) | Liquid-Liquid Extraction (n-Hexane) | 2 - 20 | 73.22 - 114.93 | ≤ 13.87 |
| Cabbage & Soil | Acetonitrile | QuEChERS (PSA) | 5.0 | 77.2 - 107.3 | < 8.8 |
| Fruits & Vegetables (general) | Acetonitrile | QuEChERS (PSA or C18) | - | 74.2 - 112.5 | 1.4 - 13.8 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation; PSA: Primary Secondary Amine; C18: Octadecylsilane.
Experimental Protocols
Protocol 1: Analysis of this compound in Vegetables using LC-MS/MS
This protocol is suitable for the determination of this compound residues in various vegetable matrices.[2][3]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction:
-
Weigh 5.00 g of homogenized fresh vegetable sample into a centrifuge tube.
-
Add 10 mL of acetonitrile (saturated with hexane).
-
Vortex mix and sonicate for 10 minutes.
-
Centrifuge the mixture.
-
Filter the supernatant into a clean tube.
-
Repeat the extraction of the solid residue with another 8 mL of acetonitrile saturated with hexane.
-
Combine the supernatants and add sodium chloride to induce phase separation.
-
Vortex and centrifuge to separate the acetonitrile layer.
-
Collect the upper acetonitrile layer.
-
-
Cleanup (Solid-Phase Extraction):
-
Evaporate the collected acetonitrile extract to dryness at 40°C.
-
Re-dissolve the residue in 3 mL of hexane.
-
Condition an activated carbon SPE cartridge with 3 mL of acetone.
-
Load the sample extract onto the SPE cartridge.
-
Elute the analyte with an appropriate solvent (e.g., acetone).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the final solution through a 0.45 µm filter into an LC vial for analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion (m/z): 353.2.
-
Product Ions (m/z): 297 and 149 for quantification and confirmation, respectively.[2]
-
Protocol 2: Analysis of this compound in Animal Products using LC-MS/MS
This protocol is applicable for the analysis of this compound in matrices such as chicken muscle, milk, and eggs.[4]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add 1% acetic acid in acetonitrile (for egg samples, use 0.1% acetic acid).[4]
-
Homogenize the mixture.
-
Centrifuge to separate the solids.
-
Collect the supernatant.
-
-
Cleanup (Liquid-Liquid Extraction):
-
Add n-hexane to the collected supernatant.
-
Vortex vigorously to partition the lipids and other interferences into the n-hexane layer.
-
Centrifuge to achieve phase separation.
-
Discard the upper n-hexane layer.
-
The lower acetonitrile layer is collected for analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI, Positive.
-
Monitoring Mode: SRM.
-
Specific Transitions: Optimized for tebufenozide.
-
References
- 1. researchgate.net [researchgate.net]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Residue analysis of tebufenozide and indoxacarb in chicken muscle, milk, egg and aquatic animal products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
RH-5849: A Nonsteroidal Ecdysone Agonist for Investigating Ecdysone Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849, with the chemical name 1,2-dibenzoyl-1-tert-butylhydrazine, is a pioneering nonsteroidal ecdysone agonist that has become an invaluable tool for studying ecdysone signaling in insects and other arthropods. Unlike the endogenous molting hormone 20-hydroxyecdysone (20E), this compound exhibits greater metabolic stability and transport properties, making it a potent and persistent activator of the ecdysone receptor (EcR) complex.[1] This property allows for the sustained induction of ecdysone-responsive genes, leading to a variety of physiological effects, including premature and incomplete molting, inhibition of cell proliferation, and reproductive disruption.[2][3][4] These characteristics make this compound an excellent tool for dissecting the molecular mechanisms of ecdysone action, identifying novel insecticide targets, and screening for new insect growth regulators.
These application notes provide an overview of this compound's biological activities, quantitative data on its efficacy, and detailed protocols for its use in key experimental assays.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Organism/Cell Line | Target | Parameter | Value | Reference |
| Competitive Binding Assay | Drosophila melanogaster Kc cells | Ecdysone Receptor | - | Competes with [3H]ponasterone A | [4][5][6] |
| Wing Disc Evagination | Spodoptera exigua | Ecdysone Receptor | EC50 | 870 nM | [7] |
| Acetylcholinesterase Induction | Drosophila melanogaster Kc cells | - | - | Induces activity | [4][5][6] |
| Acid Phosphatase Induction | Corcyra cephalonica fat body | - | - | Stimulates activity (up to 1000 ng) | [8] |
| Cell Proliferation | Drosophila melanogaster Kc cells | - | - | Inhibition | [4][5][6] |
Table 2: In Vivo Activity and Toxicity of this compound
| Assay Type | Organism | Parameter | Value | Reference |
| Larval Molting | Manduca sexta | - | Induces premature, lethal molt | |
| Insecticidal Activity | Spodoptera exempta (2nd-5th instar) | LC50 | ~7.5 mg/L | |
| Insecticidal Activity | Spodoptera exempta (6th instar) | LC50 | ~1.8 mg/L | |
| Insecticidal Activity | Spodoptera exigua | LC50 | ~50 times less susceptible than S. exempta | |
| Chemosterilizing Activity | Spodoptera exempta, Spodoptera exigua | Effective Dose | ≥ 30 mg/L (total inhibition of oviposition) | [3] |
| Acute Toxicity | Daphnia magna | 48-h EC50 (immobilization) | 45.3 mg/L | [5] |
| Chronic Toxicity | Daphnia magna | 21-day EC50 (survival) | 1.34 mg/L | [5] |
| Chronic Toxicity | Daphnia magna | 21-day NOEC (reproduction) | 0.050 mg/L | [5] |
Signaling Pathway
The ecdysone signaling pathway is initiated by the binding of ecdysone or an agonist like this compound to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). This ligand-bound complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcriptional activation of early response genes, such as the Broad-Complex (Br-C), E74, and E75. These genes, in turn, regulate a downstream cascade of late-response genes, ultimately orchestrating complex developmental processes like molting and metamorphosis.
Caption: Ecdysone signaling pathway activated by this compound.
Experimental Protocols
Ecdysone Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the ecdysone receptor using a radiolabeled ligand, such as [³H]ponasterone A.
Workflow:
References
- 1. Isolation and characterization of acetylcholinesterase from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Molecular Characterization and Expression of the Ecdysone Receptor and Ultraspiracle Genes in the Wheat Blossom Midge, Sitodiplosis mosellana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Metabolic Stability of RH-5849
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849, a nonsteroidal ecdysone agonist, has demonstrated significant potential as an insecticide due to its ability to prematurely initiate molting in larval lepidoptera.[1] Its efficacy is attributed in part to its superior transport properties and metabolic stability compared to the natural molting hormone, 20-hydroxyecdysone.[1] Understanding the metabolic fate of this compound is crucial for optimizing its formulation, ensuring its environmental safety, and predicting its pharmacokinetic profile in target and non-target organisms.
These application notes provide detailed protocols for assessing the in vitro metabolic stability of this compound using common subcellular and cellular systems, including liver microsomes, S9 fractions, and hepatocytes. These assays are fundamental in drug discovery and development for determining key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability Parameters of this compound
Disclaimer: The following tables contain representative data for illustrative purposes, as specific quantitative metabolic stability data for this compound is not publicly available. Researchers should replace this with their experimentally determined values.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 125 | 5.5 |
| Rat | 98 | 7.1 |
| Mouse | 85 | 8.2 |
Table 2: Metabolic Stability of this compound in S9 Fraction
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 110 | 6.3 |
| Rat | 85 | 8.2 |
| Mouse | 72 | 9.6 |
Table 3: Metabolic Stability of this compound in Hepatocytes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | 150 | 4.6 |
| Rat | 115 | 6.0 |
| Mouse | 95 | 7.3 |
Experimental Protocols
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare Working Solution: Dilute the stock solution to a working concentration (e.g., 100 µM) in the assay buffer.
-
Prepare Reaction Mixture: In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the this compound working solution to the reaction mixture to a final concentration of 1 µM.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate at 4°C for 10 minutes at high speed (e.g., 3000 x g) to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).
S9 Fraction Stability Assay
This assay evaluates both Phase I and Phase II metabolism as the S9 fraction contains both microsomal and cytosolic enzymes.
Materials:
-
Same as Liver Microsomal Stability Assay, with the following additions:
-
S9 fraction (human, rat, mouse)
-
Cofactors for Phase II enzymes (optional, e.g., UDPGA, PAPS)
Protocol:
The protocol is similar to the liver microsomal stability assay, with the following modifications:
-
Prepare S9 Reaction Mixture: Use S9 fraction at a final protein concentration of 1 mg/mL. Include cofactors for both Phase I (NADPH regenerating system) and Phase II (e.g., UDPGA, PAPS) enzymes in the reaction buffer.
-
Follow Steps 1-9 from the Liver Microsomal Stability Assay protocol, substituting "liver microsomes" with "S9 fraction".
Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as it uses intact cells containing the full complement of metabolic enzymes and cofactors, and also considers cellular uptake.
Materials:
-
This compound
-
Cryopreserved or fresh hepatocytes (human, rat, mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Acetonitrile (ACN) with an internal standard
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Thaw and Culture Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions and seed them onto collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/mL). Allow cells to attach and recover.
-
Prepare this compound Dosing Solution: Prepare a working solution of this compound in the culture medium.
-
Initiate Incubation: Remove the culture medium from the hepatocytes and add the this compound dosing solution (final concentration 1 µM).
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding ice-cold acetonitrile with an internal standard to the wells.
-
Cell Lysis and Protein Precipitation: Scrape the cells and transfer the entire well contents to a new plate. Centrifuge at 4°C to pellet cell debris and precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal assay, plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life and intrinsic clearance (CLint = (0.693/t½) / (cell density)).
Signaling Pathways and Logical Relationships
The metabolic stability of this compound is primarily determined by the activity of drug-metabolizing enzymes. The following diagram illustrates the logical relationship between the different in vitro systems and the metabolic pathways they assess.
References
Application Notes and Protocols for RH-5849 Delivery in Insect Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the delivery of RH-5849, a nonsteroidal ecdysone agonist, in insect bioassays. The information is intended to guide researchers in selecting and implementing appropriate methodologies for assessing the biological activity of this compound against various insect species.
This compound, with the chemical name 1,2-dibenzoyl-1-tert-butylhydrazine, is a synthetic insecticide that mimics the action of the natural insect molting hormone, 20-hydroxyecdysone.[1][2][3][4] It acts by binding to the ecdysone receptor (EcR), a key component of the hormonal signaling pathway that regulates molting and metamorphosis in insects.[1][2][5] This interaction triggers a premature and incomplete molt, leading to insect mortality.[4] The selective toxicity of this compound and other nonsteroidal ecdysone agonists makes them valuable tools for insect pest management.[6]
Signaling Pathway of this compound
This compound functions as an agonist of the ecdysone receptor. The binding of this compound to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP), initiates a signaling cascade.[5][7][8] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes responsible for molting and other developmental processes.
References
- 1. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]
- 2. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of RH-5849 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH-5849 is a non-steroidal ecdysone agonist that mimics the action of the insect molting hormone, 20-hydroxyecdysone.[1][2] Its mode of action involves binding to the ecdysone receptor, a nuclear receptor, which leads to the premature initiation of molting in larval lepidoptera, ultimately resulting in their death.[3][4] This makes this compound and its analogs effective as insecticides. Understanding the concentration and distribution of this compound in various tissues is crucial for toxicological studies, pharmacokinetic analysis, and the development of new insect control agents.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in tissue samples using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
| Tissue Type | This compound Concentration (ng/g) | Standard Deviation (ng/g) | Method of Analysis | Reference |
| Insect Tissues | ||||
| Fat Body | Enter Data | Enter Data | LC-MS/MS | Cite Study |
| Midgut | Enter Data | Enter Data | HPLC-UV | Cite Study |
| Hemolymph | Enter Data | Enter Data | LC-MS/MS | Cite Study |
| Vertebrate Tissues (for toxicology studies) | ||||
| Liver | Enter Data | Enter Data | LC-MS/MS | Cite Study |
| Kidney | Enter Data | Enter Data | LC-MS/MS | Cite Study |
| Adipose Tissue | Enter Data | Enter Data | HPLC-UV | Cite Study |
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol outlines the initial steps for preparing tissue samples for the extraction of this compound.
Materials:
-
Tissue sample (e.g., insect fat body, mammalian liver)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Blot the tissue dry and record its weight.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add an appropriate volume of ice-cold PBS or a suitable homogenization buffer (e.g., 3 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for the extraction procedure.
Extraction of this compound from Tissue Homogenate
This protocol describes a liquid-liquid extraction (LLE) method for isolating this compound from the tissue homogenate.
Materials:
-
Tissue homogenate supernatant
-
Internal standard (IS) solution (e.g., a structural analog of this compound)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., mobile phase for HPLC or LC-MS/MS)
Procedure:
-
To 500 µL of the tissue homogenate supernatant, add a known amount of the internal standard.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Quantitative Analysis by HPLC-UV
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 230-280 nm).
-
Column Temperature: 30°C.
Procedure:
-
Prepare a series of calibration standards of this compound in the reconstitution solvent.
-
Inject the prepared standards to construct a calibration curve.
-
Inject the extracted tissue samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Parameters: The precursor and product ion transitions for this compound and the internal standard need to be optimized by direct infusion.
Procedure:
-
Follow the same procedure for preparing calibration standards and injecting samples as in the HPLC-UV method.
-
The quantification is based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified signaling pathway of this compound as an ecdysone agonist.
References
Troubleshooting & Optimization
RH-5849 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with RH-5849 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues faced during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, also known by its chemical name 1,2-dibenzoyl-1-tert-butylhydrazine, is a nonsteroidal ecdysone agonist widely used as an insecticide and in biological research to study insect endocrinology.[1] Its hydrophobic nature makes it sparingly soluble in water, which can lead to precipitation and inaccurate concentrations in aqueous-based experimental systems like cell culture media or physiological buffers. One source indicates its water solubility to be as low as 0.019 g/L at 25°C.
Q2: What are the common signs of this compound precipitation in my experiments?
You may observe one or more of the following:
-
Cloudiness or turbidity: The solution appears hazy or milky immediately upon adding the this compound stock solution or after a period of incubation.
-
Visible particles: Small crystals or amorphous particles may be seen suspended in the medium or settled at the bottom of the culture vessel.
-
Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible data due to inaccurate dosing.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing concentrated stock solutions of this compound. Acetone has also been used in some experimental protocols.[2] It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.
Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my aqueous solution?
The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced artifacts in your experimental system. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, and a vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experimental design.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Aqueous Medium
Cause: This is often due to the rapid dilution of a highly concentrated organic stock solution in the aqueous medium, causing the compound to "crash out" of solution.
Solutions:
-
Serial Dilution: Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in your aqueous medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the vortexing or gently stirred aqueous medium to facilitate rapid and uniform dispersion.
-
Pre-warming the Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) can increase the solubility of this compound.
Issue 2: Precipitation Over Time (Delayed Precipitation)
Cause: The compound may initially appear to be in solution but precipitates out over time due to factors like temperature changes, pH shifts, or interactions with components in the medium.
Solutions:
-
Optimize Storage: If you are storing the final aqueous solution, ensure it is kept at a constant temperature and protected from light.
-
pH Considerations: Although specific data on the effect of pH on this compound solubility is limited, significant deviations from neutral pH could affect its stability and solubility. Ensure your medium is well-buffered.
-
Serum in Media: For cell culture experiments, the presence of serum can sometimes help to stabilize hydrophobic compounds. If your experimental design allows, consider the use of serum.
Quantitative Solubility Data
The available quantitative data on the solubility of this compound is limited. The following table summarizes the known values. Researchers are encouraged to determine the empirical solubility limit in their specific experimental systems.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | ~0.019 g/L |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 55 mg/mL).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Pre-warm Medium: Warm your aqueous medium (e.g., cell culture medium) to the desired experimental temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, dilute a 10 mM stock 1:100 to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your final volume of pre-warmed medium while gently mixing.
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the ecdysone signaling pathway, in which this compound acts as an agonist, and a recommended workflow for preparing this compound solutions.
Caption: Ecdysone signaling pathway activated by this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Improving the Efficacy of RH-5849 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of RH-5849 formulations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal ecdysone agonist. It functions as an insect growth regulator by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound binds to the ecdysone receptor (EcR), which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, leading to the premature and incomplete molting in susceptible insect species, ultimately causing mortality.[1] It is particularly effective against larval stages of lepidopteran insects.[2]
Q2: I am observing inconsistent results in my bioassays. What could be the potential causes?
A2: Inconsistent results with this compound can stem from several factors:
-
Formulation Instability: this compound, like many organic molecules, can be susceptible to degradation. Issues with solubility and stability of your formulation can lead to variable concentrations of the active compound.
-
Incomplete Solubilization: If this compound is not fully dissolved in your vehicle, the actual concentration delivered to the test subjects will be lower and more variable than intended.
-
Metabolic Inactivation: The target insect species may possess metabolic enzymes that can detoxify this compound, leading to reduced efficacy.
-
Target Site Sensitivity: Variations in the ecdysone receptor structure and binding affinity among different insect species or even different developmental stages can lead to varied responses.[3]
Q3: What are the most common solvents for preparing this compound stock solutions?
A3: Acetone is a commonly used solvent for preparing stock solutions of this compound for laboratory bioassays.[4][5] For in vitro studies using insect cell lines, Dimethyl Sulfoxide (DMSO) is also frequently used to dissolve hydrophobic compounds, though care must be taken to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate or cloudiness in the stock solution or final dilution.
-
Low or inconsistent bioactivity in experiments.
-
Crystallization of the compound upon storage, especially at lower temperatures.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Inappropriate Solvent | Select a more suitable organic solvent or a co-solvent system. | Protocol 1: Solvent Solubility Screen |
| Low Temperature | Prepare and store solutions at a slightly elevated temperature (e.g., room temperature or 37°C), if the compound's stability permits. | N/A |
| High Concentration | Prepare a more dilute stock solution and adjust the volume added to the experimental system accordingly. | N/A |
| Precipitation upon Dilution in Aqueous Media | Formulate this compound as a wettable powder, emulsifiable concentrate, or nanoemulsion to improve its dispersibility and stability in water. | Protocol 2: Wettable Powder Formulation Protocol 3: Emulsifiable Concentrate Formulation Protocol 4: Nanoemulsion Formulation |
Issue 2: Formulation Instability and Degradation
Symptoms:
-
Decreased efficacy of the formulation over time.
-
Changes in the physical appearance of the formulation (e.g., color change, phase separation).
-
Inconsistent results between freshly prepared and stored batches.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Hydrolysis | Protect the formulation from water. For aqueous-based formulations, adjust the pH to a more stable range (if known) and store at low temperatures. Methoxyfenozide, a similar compound, shows half-lives of 600 days at pH 5, 1600 days at pH 7, and 700 days at pH 9.[6] | Protocol 5: Stability Testing |
| Photodegradation | Store stock solutions and formulations in amber vials or protect them from light. | Protocol 5: Stability Testing |
| Microbial Contamination | For aqueous formulations, consider adding a preservative or sterile-filtering the final product. | N/A |
| Incompatible Adjuvants | Ensure that all components of the formulation (solvents, surfactants, carriers) are compatible with this compound. | N/A |
Experimental Protocols
Protocol 1: Solvent Solubility Screen
Objective: To determine the solubility of this compound in various organic solvents.
Methodology:
-
Weigh a precise amount of this compound (e.g., 10 mg) into several small glass vials.
-
Add a measured volume (e.g., 1 mL) of a test solvent (e.g., acetone, ethanol, methanol, DMSO) to each vial.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect for any undissolved particles.
-
If undissolved material remains, add additional solvent in measured increments, vortexing after each addition, until the solid is completely dissolved.
-
Calculate the solubility in g/L.
Data Presentation:
| Solvent | Approximate Solubility (g/L) at 25°C |
| Acetone | [Data to be determined by user] |
| Ethanol | [Data to be determined by user] |
| Methanol | [Data to be determined by user] |
| DMSO | [Data to be determined by user] |
Protocol 2: Wettable Powder (WP) Formulation
Objective: To prepare a wettable powder formulation of this compound to improve its dispersion in water.
Methodology:
-
Pre-blending: Mix this compound with a solid carrier (e.g., kaolin clay, silica) and a wetting agent (e.g., sodium lignosulfonate). A typical ratio could be 10% active ingredient, 85% carrier, and 5% wetting agent by weight.
-
Milling: Grind the mixture using a ball mill or air mill to achieve a fine, uniform powder.
-
Packaging: Store the wettable powder in a sealed, moisture-proof container.
-
Application: To use, suspend a measured amount of the WP in water with agitation to form a sprayable suspension.
Protocol 3: Emulsifiable Concentrate (EC) Formulation
Objective: To create a liquid formulation of this compound that forms a stable emulsion when mixed with water.
Methodology:
-
Dissolution: Dissolve this compound in a water-immiscible organic solvent (e.g., an aromatic solvent like xylene or a vegetable oil).
-
Emulsifier Addition: Add a blend of non-ionic and/or anionic surfactants (emulsifiers) to the solution. The choice and concentration of emulsifiers are critical and may require optimization.[7][8]
-
Homogenization: Mix thoroughly until a clear, homogenous concentrate is formed.
-
Application: Dilute the EC with water, with gentle agitation, to form a spontaneous milky emulsion.
Protocol 4: Nanoemulsion Formulation
Objective: To prepare a nanoemulsion of this compound for enhanced solubility, stability, and bioavailability.
Methodology:
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, vegetable oil).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant or a mixture of surfactants (e.g., Tween 80, Span 80).
-
Emulsification (High-Energy Method): Gradually add the oil phase to the aqueous phase while subjecting the mixture to high-energy emulsification using a high-pressure homogenizer or an ultrasonicator.
-
Emulsification (Low-Energy Method): Alternatively, use a phase inversion temperature (PIT) or self-emulsification method where the emulsion forms spontaneously under specific temperature and composition conditions.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and stability.
Protocol 5: Stability Testing
Objective: To assess the stability of this compound formulations under various conditions.
Methodology:
-
Prepare the desired this compound formulation.
-
Aliquot the formulation into several sealed containers.
-
Store the containers under different conditions:
-
Temperature: Refrigerated (4°C), Room Temperature (25°C), Elevated Temperature (e.g., 40°C).
-
Light: Exposed to light (e.g., in a clear container on a lab bench) and protected from light (e.g., in an amber vial or wrapped in foil).
-
pH (for aqueous formulations): Adjust the pH of the aqueous phase to different levels (e.g., 5, 7, 9).
-
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a sample from each condition.
-
Analyze the concentration of this compound in each sample using a suitable analytical method (e.g., HPLC).
-
Calculate the percentage degradation over time for each condition.
Data Presentation:
| Storage Condition | Time (weeks) | This compound Concentration (µg/mL) | % Degradation |
| 4°C, Dark | 0 | Initial Conc. | 0 |
| 8 | Final Conc. | Calculated % | |
| 25°C, Dark | 0 | Initial Conc. | 0 |
| 8 | Final Conc. | Calculated % | |
| 25°C, Light | 0 | Initial Conc. | 0 |
| 8 | Final Conc. | Calculated % |
Visualizations
Caption: Ecdysone signaling pathway activated by this compound.
Caption: Experimental workflow for improving this compound efficacy.
References
- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. European Journal of Entomology: Biological activity and receptor-binding of ecdysteroids and the ecdysteroid agonists this compound and RH-5992 in imaginal wing discs of Spodoptera exigua (Lepidoptera: Noctuidae) [eje.cz]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Gonadotrophic Effects of this compound, A Non-steroidal Ecdysone Agonist on the Rice Moth Corcyra Cephalonica St. (Lepidoptera: Galleriinae) - Neliti [neliti.com]
- 6. 4.14 Methoxyfenozide (209)(T,R)* [fao.org]
- 7. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
Technical Support Center: Overcoming RH-5849 Resistance in Insect Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the nonsteroidal ecdysone agonist, RH-5849.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as 1,2-dibenzoyl-1-tert-butylhydrazine, is a nonsteroidal ecdysone agonist.[1][2] It functions by mimicking the insect molting hormone, 20-hydroxyecdysone (20E).[1] this compound binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[3] This binding event activates the EcR/USP complex, leading to the premature and incomplete initiation of the molting process, which is ultimately lethal to the insect larva.[2]
Q2: My insect population is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
There are two primary mechanisms of resistance to this compound and other ecdysone agonists:
-
Target-Site Resistance: This involves alterations in the ecdysone receptor (EcR) that reduce the binding affinity of this compound. A documented mechanism is a decreased titer of measurable ecdysone receptors in resistant cell lines.[1] While specific field-evolved mutations in the EcR conferring high levels of resistance to this compound are not yet widely documented, mutations in the ligand-binding domain are a potential source of resistance.
-
Metabolic Resistance: This is a more commonly observed mechanism where the insect's detoxification enzymes metabolize this compound, reducing its effective concentration at the target site. The two main enzyme families implicated are:
-
Cytochrome P450 monooxygenases (CYPs or P450s): These enzymes can hydroxylate or otherwise modify this compound, rendering it inactive.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to this compound or its metabolites, facilitating their excretion.
-
Q3: How can I determine if my insect population has developed metabolic resistance to this compound?
You can investigate metabolic resistance through a combination of synergist bioassays and enzyme activity assays.
-
Synergist Bioassays: The use of synergists, which are chemicals that inhibit specific detoxification enzymes, can help identify the involvement of those enzymes in resistance.
-
Piperonyl butoxide (PBO): An inhibitor of CYPs.
-
Diethyl maleate (DEM): An inhibitor of GSTs. If the toxicity of this compound increases significantly in the presence of PBO or DEM, it suggests the involvement of CYPs or GSTs, respectively, in resistance.
-
-
Enzyme Activity Assays: You can directly measure the activity of CYPs and GSTs in microsomal and cytosolic fractions, respectively, from resistant and susceptible insect populations. Elevated enzyme activity in the resistant strain is a strong indicator of metabolic resistance.
Q4: Are there any known mutations in the ecdysone receptor that confer resistance to this compound?
While field-evolved mutations in the ecdysone receptor (EcR) conferring resistance to this compound are not extensively documented in the literature, laboratory studies have shown that mutations in the ligand-binding domain of the EcR can alter its sensitivity to ecdysone agonists. For example, a study involving site-directed mutagenesis of the Choristoneura fumiferana EcR identified a mutant (A110P) that showed reduced sensitivity to steroidal ecdysones while retaining its response to certain nonsteroidal agonists.[4] This highlights the potential for target-site mutations to contribute to resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in laboratory bioassays.
Possible Cause 1: Development of metabolic resistance.
-
Troubleshooting Steps:
-
Perform synergist bioassays: Conduct bioassays with this compound in the presence and absence of piperonyl butoxide (PBO) and diethyl maleate (DEM). A significant increase in mortality with a synergist points to metabolic resistance.
-
Measure enzyme activities: Conduct cytochrome P450 and glutathione S-transferase activity assays on microsomal and cytosolic extracts from both your potentially resistant population and a known susceptible population. Compare the levels of enzyme activity.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to examine the expression levels of candidate CYP and GST genes in resistant and susceptible insects. Upregulation of these genes in the resistant strain would support the role of metabolic resistance.
-
Possible Cause 2: Development of target-site resistance.
-
Troubleshooting Steps:
-
Ecdysone receptor binding assay: Perform a competitive binding assay using radiolabeled ponasterone A ([³H]PonA) and varying concentrations of this compound with protein extracts from resistant and susceptible insects. A significant decrease in the binding affinity of this compound in the resistant strain suggests target-site resistance.
-
Sequence the ecdysone receptor gene: Amplify and sequence the ligand-binding domain (LBD) of the EcR gene from resistant and susceptible individuals to identify any potential mutations.
-
Problem 2: How to overcome or mitigate this compound resistance in an experimental setting.
Solution 1: Use of Synergists.
-
If metabolic resistance mediated by CYPs or GSTs is confirmed, consider co-administering this compound with PBO or DEM, respectively, in your experiments to restore its efficacy.
Solution 2: Insecticide Rotation.
-
In a longer-term experimental or pest management context, rotating this compound with insecticides that have different modes of action can delay the development of resistance.
Solution 3: Combination with other control methods.
-
Integrate this compound with other control strategies, such as biological control agents or other classes of insecticides, to provide a multi-pronged approach that reduces the selection pressure for resistance to any single agent.
Data Presentation
Table 1: Toxicity of this compound against various insect species.
| Insect Species | Strain | Instar | LC50 (mg/liter) | Reference |
| Spodoptera exempta | - | 2nd - 5th | 7.5 | [5] |
| Spodoptera exempta | - | 6th | 1.8 | [5] |
| Spodoptera exigua | - | 2nd - 4th | 195 | [5] |
| Spodoptera exigua | - | 5th | 110 | [5] |
| Leptinotarsa decemlineata | - | 1st - 3rd | 5.5 | [5] |
| Leptinotarsa decemlineata | - | 4th | 1.8 | [5] |
| Spodoptera littoralis | Susceptible | 1st | - | [6] |
| Spodoptera littoralis | Pyrethroid-Resistant | 1st | - | [6] |
Table 2: Synergistic effect of enzyme inhibitors on the toxicity of this compound against Odontotermes formosanus.
| Treatment | Concentration of this compound | Synergist | Synergist Concentration | Increase in Lethality (%) | Reference |
| This compound + PBO | 8.72 mg/ml (LC50) | Piperonyl butoxide | 100 mg/liter | 49.61 | [7] |
| This compound + DEM | 8.72 mg/ml (LC50) | Diethyl maleate | 50 mg/liter | 37.21 | [7] |
Experimental Protocols
Insecticide Bioassay for LC50 Determination (Leaf-Dip Method)
This protocol is a standard method for determining the lethal concentration of an insecticide that kills 50% of a test population (LC50).
Materials:
-
This compound technical grade
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves
-
Petri dishes with filter paper
-
Soft-bristled paintbrush
-
Test insects (e.g., 3rd instar larvae)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.
-
Preparation of Serial Dilutions: Prepare a series of at least five concentrations of this compound by diluting the stock solution with distilled water containing a constant amount of surfactant (e.g., 0.1% Triton X-100). Also, prepare a control solution containing only distilled water and the surfactant.
-
Leaf Dipping: Dip fresh host plant leaves into each test solution for a standardized time (e.g., 10-20 seconds). Allow the leaves to air dry completely.
-
Insect Infestation: Place one treated leaf in each Petri dish lined with moistened filter paper. Transfer a known number of insects (e.g., 10-20 larvae) onto each leaf using a soft-bristled paintbrush.
-
Incubation: Place the Petri dishes in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Consider larvae dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the concentration-mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.
Cytochrome P450 (CYP) Activity Assay (Microsomal Fraction)
This protocol describes a general method for measuring CYP activity using a model substrate.
Materials:
-
Insect tissues (e.g., fat body, midgut) from susceptible and resistant strains
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 10% glycerol)
-
NADPH
-
Model substrate (e.g., 7-ethoxycoumarin)
-
Microplate reader (fluorometric or spectrophotometric)
-
Bradford reagent for protein quantification
Procedure:
-
Microsome Preparation:
-
Homogenize insect tissues on ice in homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to remove cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a known volume of homogenization buffer.
-
-
Protein Quantification: Determine the protein concentration of the microsomal suspension using the Bradford assay.
-
Enzyme Assay:
-
In a microplate, add the microsomal preparation, buffer, and the model substrate.
-
Initiate the reaction by adding NADPH.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of substrate metabolism and express it as pmol of product formed per minute per mg of microsomal protein. Compare the activity between resistant and susceptible strains.
Glutathione S-Transferase (GST) Activity Assay (Cytosolic Fraction)
This protocol outlines a common method for measuring GST activity.
Materials:
-
Insect tissues from susceptible and resistant strains
-
Homogenization buffer (as for CYP assay)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Spectrophotometer or microplate reader
-
Bradford reagent
Procedure:
-
Cytosol Preparation:
-
Homogenize insect tissues and centrifuge as described for microsome preparation (steps 1a and 1b).
-
The supernatant from the 100,000 x g centrifugation is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction.
-
Enzyme Assay:
-
In a cuvette or microplate well, combine the cytosolic fraction, buffer, and GSH.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the rate of CDNB conjugation and express it as nmol of CDNB conjugated per minute per mg of cytosolic protein. Compare the activity between resistant and susceptible strains.
Ecdysone Receptor (EcR) Competitive Binding Assay
This protocol allows for the assessment of the binding affinity of this compound to the EcR.
Materials:
-
Insect tissues rich in EcR (e.g., epidermis, imaginal discs) or cell lines expressing EcR
-
Protein extraction buffer
-
Radiolabeled ligand (e.g., [³H]ponasterone A)
-
Unlabeled this compound
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Protein Extraction: Prepare a crude protein extract from the insect tissues or cells.
-
Binding Reaction:
-
Incubate the protein extract with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). Compare the IC50 values between resistant and susceptible strains.
-
Mandatory Visualizations
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications: AGOSR [agosr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results in RH-5849 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in RH-5849 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a nonsteroidal ecdysone agonist.[1][2][3] It mimics the action of the natural insect molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR).[2][4] The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[5][6] Unlike the natural hormone, this compound exhibits greater metabolic stability and better transport properties, leading to potent in vivo activity that can induce premature and lethal molting in insects.[1][3]
Q2: What are the common biological effects observed after this compound treatment?
A2: Treatment with this compound can lead to a range of effects depending on the insect species, life stage, and dosage. Common effects include:
-
Cessation of feeding.[3]
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Premature initiation of a molt, which is often lethal.[1][3]
-
Inhibition of cell proliferation in cell lines like Drosophila Kc cells.[2][4]
-
Induction of specific enzymes, such as acetylcholinesterase.[2][4]
-
Developmental abnormalities, such as defective cocoon formation and the emergence of abnormal adults.[7]
-
Suppression of reproductive performance.[8]
Q3: Why are my experimental results with this compound inconsistent?
A3: Inconsistent results in this compound experiments can arise from a variety of factors, including:
-
Compound Stability and Solubility: this compound is a hydrophobic compound, and its solubility and stability in different solvents can vary.
-
Dosage and Application: The dose-response to this compound is not always linear; high concentrations can sometimes lead to a decrease in the observed effect.[9] The method of application (e.g., topical, dietary) can also significantly influence the outcome.
-
Biological Variability: Differences in insect strain, age, and developmental stage can lead to varied responses. Genetic factors, such as polymorphisms in the ecdysone receptor, can alter sensitivity to this compound.[10]
-
Metabolism: The metabolic rate of this compound can differ between insect species and even individuals, affecting its bioavailability and efficacy.[11]
-
Experimental Conditions: Factors such as temperature, humidity, and diet can influence insect physiology and their response to chemical treatments.
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Store this compound stock solutions protected from light and at the recommended temperature. - Prepare fresh working solutions for each experiment. |
| Poor Solubility | - Ensure this compound is fully dissolved in the chosen solvent before application. - Consider using a different solvent system. Acetone is a commonly used solvent for initial dissolution.[11] For aqueous bioassays, ensure proper emulsification. |
| Incorrect Dosage | - Perform a dose-response study to determine the optimal concentration for your specific experimental system. Remember that higher concentrations do not always result in a stronger effect.[9] |
| Insensitive Insect Strain or Cell Line | - Verify the sensitivity of your insect strain or cell line to ecdysone agonists from literature or preliminary experiments. - Consider that resistance can develop in cell lines with continuous exposure, leading to a decreased number of ecdysone receptors.[4] |
| Rapid Metabolism | - Investigate the potential for metabolic detoxification in your test organism. Co-application with inhibitors of metabolic enzymes (e.g., P450s or GSTs) might enhance the activity of this compound.[11] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | - Ensure precise and uniform application of this compound to all individuals or wells. For topical applications, use a calibrated microapplicator. |
| Heterogeneous Test Population | - Use insects of the same age, developmental stage, and genetic background. Synchronize the developmental stage of the insects before the experiment. |
| Environmental Fluctuations | - Maintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the experiment. |
| Solvent Effects | - Run a solvent-only control to ensure that the solvent itself is not causing any adverse effects or variability. |
Data Presentation
Table 1: Effect of this compound on the Reproductive Performance of Muscina stabulans [8]
| Treatment Group | Dose (µ g/insect ) | Female Fertility (Mean No. of Eggs) |
| Control | 0 | 189.3 |
| This compound (Pupal Treatment) | 0.025 | 145.2 |
| 0.100 | 116.3 | |
| 0.400 | 86.7 |
Experimental Protocols
Protocol 1: Topical Bioassay for this compound Activity in Insect Larvae
This protocol is a generalized procedure based on methodologies described in the literature.[8][12]
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
-
Insect Handling:
-
Use third-instar larvae of a consistent age and weight.
-
Anesthetize the larvae briefly on ice or with CO₂ to facilitate handling.
-
-
Topical Application:
-
Using a calibrated microapplicator, apply a small, consistent volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each larva.
-
Treat a control group with the solvent only.
-
-
Observation:
-
Place the treated larvae individually in petri dishes with an appropriate diet.
-
Maintain the larvae under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).
-
Record observations daily for mortality, developmental abnormalities (e.g., premature molting, pupal deformities), and behavioral changes (e.g., cessation of feeding).
-
-
Data Analysis:
-
Calculate mortality rates at specific time points.
-
Determine the effective dose (ED₅₀) or lethal dose (LD₅₀) using probit analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of the ecdysone agonist this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Induction of enzymes involved in molting hormone (ecdysteroid) inactivation by ecdysteroids and an agonist, 1,2-dibenzoyl-1-tert-butylhydrazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]
- 3. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. In vitro effect of nonsteroidal ecdysone agonist RH 5849 on fat body acid phosphatase activity in rice moth, Corcyra cephalonica (Insecta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. scialert.net [scialert.net]
Technical Support Center: Optimizing RH-5849 Concentration for Larval Mortality
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of RH-5849 in larval mortality experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal ecdysone agonist.[1][2] It mimics the natural insect molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR).[2][3] This binding action prematurely initiates the molting process, which is ultimately lethal to the insect larvae.[4][5] The compound forces a developmentally premature and abnormal molt, leading to cessation of feeding and eventual death.[4]
Q2: What is the general range of effective concentrations for this compound in larval mortality studies?
A2: The effective concentration of this compound is highly dependent on the insect species. For instance, in Spodoptera exempta, LC50 values are approximately 1.8 mg/L for 6th instar larvae, whereas the less susceptible Spodoptera exigua shows LC50 values around 100 mg/L for the same larval stage. For the termite Odontotermes formosanus, the LC20 and LC50 at 48 hours were found to be 2.3 mg/ml and 8.72 mg/ml, respectively, in a filter paper bioassay.[6] Topical application on Muscina stabulans has shown effects at doses ranging from 0.025 to 4.000 μ g/insect .[7]
Q3: How does this compound's in vivo activity compare to the natural hormone 20-hydroxyecdysone?
A3: While this compound may be less potent than 20-hydroxyecdysone in in vitro receptor assays, it often demonstrates significantly higher activity in vivo.[4][8] This increased potency in whole organisms is attributed to its superior transport properties and greater metabolic stability compared to the natural hormone.[4]
Troubleshooting Guide
Issue 1: Observed larval mortality is lower than expected.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for the target species.
-
Solution: Consult the provided data tables for effective concentration ranges for various species. If your target species is not listed, perform a dose-response experiment to determine the optimal concentration range.
-
-
Possible Cause 2: Insect Species Insensitivity. Different insect orders and even species within the same order can exhibit vastly different sensitivities to this compound.[5][9] Lepidopteran and some coleopteran larvae are generally highly susceptible, while other orders may be less so.[5][9]
-
Solution: Review literature specific to your target insect to confirm its susceptibility to ecdysone agonists like this compound.
-
-
Possible Cause 3: Larval Age and Developmental Stage. The susceptibility of larvae can vary with their age and instar.
-
Solution: Standardize the age and developmental stage of the larvae used in your experiments. Early instars are often more susceptible.
-
-
Possible Cause 4: Metabolic Detoxification. The target insect may be metabolizing this compound, reducing its effective concentration. Enzymes such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs) can be involved in this detoxification process.[6][10]
-
Solution: Consider co-application with inhibitors of these metabolic enzymes, such as piperonyl butoxide (PBO) for CYPs and diethyl maleate (DEM) for GSTs, to potentially increase the efficacy of this compound.[6]
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Uneven Application. The method of application (e.g., topical, dietary) may not be delivering a consistent dose to each larva.
-
Solution: Ensure your application method is precise. For dietary assays, ensure the this compound is thoroughly and evenly mixed into the diet. For topical applications, use a calibrated micro-applicator.
-
-
Possible Cause 2: Instability of this compound in Solution. The this compound solution may be degrading over time.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in a cool, dark place and for no longer than recommended by the manufacturer.
-
Issue 3: No mortality observed, even at high concentrations.
-
Possible Cause 1: Insect Resistance. The insect population may have developed resistance to this compound or other insecticides with a similar mode of action.
-
Solution: Test a known susceptible population of the same species to confirm that your experimental setup and this compound solution are effective.
-
-
Possible Cause 2: Incorrect Compound. Confirm the identity and purity of the this compound being used.
-
Solution: Use a compound from a reputable supplier and check its certificate of analysis.
-
Data Presentation
Table 1: Concentration-Dependent Mortality of Various Insect Larvae Exposed to this compound
| Insect Species | Order | Application Method | Concentration/Dose | Observed Effect |
| Spodoptera exempta (6th instar) | Lepidoptera | Dietary | 1.8 mg/L | LC50 |
| Spodoptera exigua (6th instar) | Lepidoptera | Dietary | 100 mg/L | LC50 |
| Spodoptera litura (6th instar) | Lepidoptera | Dietary | 4.0 - 5.0 ppm | Slightly enhanced growth duration |
| Manduca sexta | Lepidoptera | Dietary | Not specified | Halts feeding, forces premature lethal molt[4] |
| Leptinotarsa decemlineata | Coleoptera | Not specified | Not specified | High effectiveness in larvae[5][9] |
| Muscina stabulans (3rd instar) | Diptera | Topical | 0.025 - 4.000 µ g/insect | Dose-dependent increase in larval mortality[7] |
| Odontotermes formosanus | Blattodea | Filter Paper Assay | 2.3 mg/ml | LC20 (48h)[6] |
| Odontotermes formosanus | Blattodea | Filter Paper Assay | 8.72 mg/ml | LC50 (48h)[6] |
Experimental Protocols
General Protocol for Larval Mortality Bioassay (Dietary Incorporation Method)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.
-
Preparation of Artificial Diet: Prepare the standard artificial diet for your target insect species.
-
Incorporation of this compound into Diet: While the diet is still liquid and has cooled to a safe temperature, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. Ensure thorough mixing to guarantee a homogenous distribution of the compound. A control diet should be prepared by adding the same volume of solvent only.
-
Dispensing the Diet: Dispense the treated and control diets into individual rearing containers.
-
Larval Infestation: Introduce one larva of a standardized age and developmental stage into each container.
-
Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the species.
-
Data Collection: Record larval mortality at regular intervals (e.g., every 24 hours) for a predetermined period.
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Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to determine LC50 or other relevant endpoints.
Mandatory Visualization
Caption: Signaling pathway of this compound in an insect cell.
Caption: Experimental workflow for a larval mortality bioassay.
References
- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scialert.net [scialert.net]
- 8. RH 5849, a nonsteroidal ecdysone agonist: effects on larval Lepidoptera [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Degradation of RH-5849 Under Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RH-5849. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a non-steroidal ecdysone agonist, is known for its relative metabolic stability compared to natural ecdysteroids.[1] However, it can be subject to both abiotic and biotic degradation. The primary pathways include:
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Hydrolysis: Cleavage of the amide bonds is a potential route for degradation, especially under strong acidic or basic conditions.
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Oxidation: The hydrazine moiety and the tert-butyl group can be susceptible to oxidation. In biological systems, this can be mediated by enzymes like cytochrome P450s.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.
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Metabolism (Biotic Degradation): In insects, detoxification enzymes such as cytochrome P450 (CYP) and glutathione S-transferases (GSTs) are involved in the metabolism of this compound.[2]
Q2: My this compound solution appears to be degrading prematurely. What are the common causes?
Unexpected degradation of this compound in solution can be attributed to several factors:
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pH of the Solvent: Extreme pH values can catalyze hydrolysis. Ensure your solvent system is buffered within a stable pH range (near neutral is often a good starting point).
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Exposure to Light: this compound may be susceptible to photolysis. Protect your solutions from direct light by using amber vials or storing them in the dark.
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Presence of Oxidizing Agents: Contaminants in your solvents or reagents that are oxidizing agents can lead to degradation. Use high-purity solvents and reagents.
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Improper Storage Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).
Q3: How can I monitor the degradation of this compound in my experiments?
Several analytical techniques can be employed to monitor the degradation of this compound and quantify its concentration over time:
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High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is often effective.[3] UV detection at a suitable wavelength (e.g., 245 nm) can be used for quantification.[3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive detection and identification of degradation products, LC-MS is highly recommended.[4]
Q4: What are the expected degradation products of this compound?
While specific degradation product identification for this compound is not extensively reported in the public literature, based on its chemical structure, potential degradation products could include:
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Hydrolysis Products: Benzoic acid, tert-butylhydrazine, and N-tert-butyl-N'-benzoylhydrazine.
-
Oxidation Products: Hydroxylated derivatives on the aromatic rings or the tert-butyl group.
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Photodegradation Products: Could involve rearrangements or cleavage of the N-N bond.
Troubleshooting Guides
Issue 1: Inconsistent Results in Degradation Kinetics Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Inconsistent experimental conditions. | 1. Temperature Control: Use a temperature-controlled incubator or water bath. 2. pH Stability: Ensure the pH of the reaction medium is consistent and buffered. 3. Light Exposure: Perform experiments under controlled and consistent lighting conditions, or in the dark if studying other degradation pathways. |
| Non-reproducible degradation curves. | Instability of analytical method. | 1. Method Validation: Validate your HPLC or LC-MS method for linearity, accuracy, and precision. 2. Sample Preparation: Ensure consistent sample preparation, including dilution and quenching steps. |
| Degradation rate is unexpectedly fast or slow. | Incorrect concentration of stressing agent or this compound. | 1. Concentration Verification: Verify the concentration of your this compound stock solution and the stressing agents (acid, base, oxidant). |
Issue 2: Difficulty in Identifying Degradation Products
| Symptom | Possible Cause | Troubleshooting Steps |
| No clear peaks for degradation products in chromatogram. | Degradation is minimal, or products are not detectable by the current method. | 1. Increase Stress Conditions: Use higher concentrations of the stressing agent, higher temperature, or longer exposure time to generate a higher abundance of degradation products. 2. Change Detection Method: Use a more sensitive detector like a mass spectrometer (MS) instead of a UV detector. |
| Co-elution of degradation products with the parent compound or other peaks. | Insufficient chromatographic separation. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column temperature. 2. Use a Different Column: Try a column with a different stationary phase chemistry. |
| Mass spectral data is difficult to interpret. | Complex fragmentation patterns or low abundance of ions. | 1. Use High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and elemental composition determination. 2. Tandem MS (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns that can aid in structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
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This compound
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
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Buffer solutions (pH 4, 7, 9)
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HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
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For each condition (0.1 M HCl, 0.1 M NaOH, pH 4, 7, and 9 buffers), add a known amount of the this compound stock solution to the respective aqueous medium in a sealed vial.
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Incubate the vials at a controlled temperature (e.g., 50°C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Neutralize the acidic and basic samples (for the HCl sample, add an equimolar amount of NaOH, and vice versa) to stop the reaction.
-
Dilute the samples with the mobile phase to an appropriate concentration.
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Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound.
-
Calculate the degradation rate constant and half-life.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the degradation of this compound upon exposure to light.
Materials:
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This compound
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Solvent (e.g., acetonitrile/water)
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Clear and amber glass vials
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Photostability chamber with a calibrated light source (e.g., xenon lamp)
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HPLC or LC-MS system
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Place the solution in both clear and amber (as a dark control) vials.
-
Expose the vials to a controlled light source in a photostability chamber, following ICH Q1B guidelines if applicable.
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At specified time intervals, withdraw aliquots from both the exposed and control vials.
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Analyze the samples by HPLC or LC-MS.
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Compare the degradation of this compound in the clear vials to that in the amber vials to determine the extent of photodegradation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 50°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 50°C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 70°C | 48 hours | |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |
Table 2: Example Degradation Kinetics of this compound under Different pH Conditions at 50°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) | % Degradation at 24 hr |
| 4.0 | 0.005 | 138.6 | 11.3 |
| 7.0 | 0.001 | 693.1 | 2.4 |
| 9.0 | 0.012 | 57.8 | 25.1 |
| 0.1 M HCl | 0.025 | 27.7 | 45.1 |
| 0.1 M NaOH | 0.040 | 17.3 | 61.7 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent degradation results.
References
- 1. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Investigation on extraction conditions of tebufenozide residue from cabbage using supercritical fluid extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
Technical Support Center: Synthesis of RH-5849 Derivatives
Welcome to the technical support center for the synthesis of RH-5849 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of diacylhydrazine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and its analogues?
A1: The most frequently employed method for synthesizing this compound and other N,N'-diacylhydrazines involves the coupling of an acyl chloride with a carbohydrazide or a substituted hydrazine.[1][2][3] This approach is versatile and can be adapted for a wide range of derivatives by varying the acyl chloride and the hydrazine starting materials.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The core structure of this compound, 1,2-dibenzoyl-1-tert-butylhydrazine, is synthesized from tert-butylhydrazine and benzoyl chloride. For the synthesis of its derivatives, substituted benzoyl chlorides and other acyl chlorides are used, along with appropriately substituted hydrazines.
Q3: Are there alternative methods to the acyl chloride route?
A3: Yes, other synthetic strategies include the reaction of hydrazine hydrate with carboxylic acids or isocyanates, and the dimerization of carbohydrazides.[1] However, the acyl chloride method is often preferred due to the high reactivity of acyl chlorides, which can lead to higher yields and simpler reaction conditions.
Q4: What are the typical yields for the synthesis of diacylhydrazine derivatives?
A4: Yields can vary significantly depending on the specific substrates and reaction conditions. For a general overview of reported yields for various diacylhydrazine derivatives, please refer to the data presented in Table 1.
Troubleshooting Guide
Low Product Yield
Problem: My reaction is resulting in a low yield of the desired diacylhydrazine product.
Possible Causes & Solutions:
-
Purity of Starting Materials: Ensure that the acyl chloride and hydrazine starting materials are of high purity. Impurities can lead to side reactions and a reduction in yield.
-
Reaction Conditions:
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Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions.[3] Gradually warming to room temperature may be necessary to drive the reaction to completion.
-
Solvent: Anhydrous solvents are crucial as acyl chlorides are sensitive to moisture. Tetrahydrofuran (THF) is a commonly used solvent.[3]
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Base: A base, such as sodium hydroxide or triethylamine, is often used to neutralize the HCl generated during the reaction. Ensure the base is added slowly and at a low temperature to prevent unwanted side reactions.
-
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the acyl chloride can lead to the formation of symmetrical diacylhydrazines, while an excess of the hydrazine can result in unreacted starting material, complicating purification.
Side Reactions and Byproduct Formation
Problem: I am observing significant amounts of byproducts in my reaction mixture.
Possible Causes & Solutions:
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Symmetrical Diacylhydrazine Formation: This can occur if the newly formed monosubstituted hydrazine reacts with another molecule of the acyl chloride. To minimize this, add the acyl chloride slowly to the reaction mixture containing the hydrazine.
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Reaction with Solvent: Some solvents can react with acyl chlorides. Ensure the chosen solvent is inert under the reaction conditions.
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Degradation of Starting Materials or Product: If the reaction is run for too long or at too high a temperature, the starting materials or the product may degrade. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Purification Challenges
Problem: I am having difficulty purifying my final product.
Possible Causes & Solutions:
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Similar Polarity of Product and Byproducts: If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging.
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Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product.
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Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation.
-
-
Product Solubility: The product may have limited solubility in common organic solvents. Test a range of solvents to find a suitable one for purification and subsequent analysis.
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Diacylhydrazine Derivatives
| Compound ID | R1 Group | R2 Group | Yield (%) | Reference |
| 3a | 3-(Benzoylamino)phenyl | Phenyl | 85 | [3] |
| 3b | 3-(Benzoylamino)phenyl | 4-Chlorophenyl | 88 | [3] |
| 3c | 3-(4-Chlorobenzoylamino)phenyl | Phenyl | 82 | [3] |
| 3d | 3-(4-Chlorobenzoylamino)phenyl | 4-Chlorophenyl | 90 | [3] |
| 10g | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl | 4-Fluorophenyl | 78 | [2] |
| 10h | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl | 2,4-Difluorophenyl | 81 | [2] |
Experimental Protocols
General Protocol for the Synthesis of a Diacylhydrazine Derivative
This protocol is a general guideline for the synthesis of a diacylhydrazine derivative via the acylation of a carbohydrazide.
Materials:
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Substituted Benzoyl Hydrazide (1.0 eq)
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Substituted Acyl Chloride (1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Triethylamine (1.2 eq)
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Sodium Bicarbonate Solution (saturated)
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Brine
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Anhydrous Sodium Sulfate
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Silica Gel for Column Chromatography
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Hexane and Ethyl Acetate for Elution
Procedure:
-
Dissolve the substituted benzoyl hydrazide in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 10 minutes.
-
Slowly add the substituted acyl chloride dropwise to the cooled solution.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure diacylhydrazine derivative.
Mandatory Visualizations
Caption: General workflow for the synthesis of diacylhydrazine derivatives.
Caption: Troubleshooting decision tree for diacylhydrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives | MDPI [mdpi.com]
Technical Support Center: Refining RH-5849 Treatment Protocols for Specific Insects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ecdysone agonist RH-5849.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: No or Lower Than Expected Mortality in Target Insects
| Potential Cause | Troubleshooting Step |
| Insect Order/Species Insensitivity | Verify the known sensitivity of your target insect order. This compound is highly effective against Lepidoptera and some Coleoptera, but has shown low to no activity against some Hemiptera and Orthoptera.[1] |
| Suboptimal Concentration | Consult the provided LC50/LD50 tables for your or a related insect species and ensure your treatment concentration is appropriate. Consider performing a dose-response experiment to determine the optimal concentration for your specific insect population and experimental conditions. |
| Incorrect Application Method | The method of administration (topical, oral, injection) can significantly impact efficacy. For insects with piercing-sucking mouthparts, topical application or injection may be more effective than diet incorporation. Review the detailed experimental protocols below. |
| Rapid Metabolism/Detoxification | Some insects possess detoxification enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs) that can metabolize this compound.[2][3] Consider co-administration with enzyme inhibitors like piperonyl butoxide (PBO) for CYPs or diethyl maleate (DEM) for GSTs to assess the role of detoxification.[2][3] |
| Compound Degradation | Ensure the this compound stock solution is properly stored (cool, dark conditions) and freshly prepared for experiments. |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Application | For topical applications, ensure a consistent volume and placement of the this compound solution on each insect. For diet incorporation, thoroughly mix the compound into the diet to ensure homogeneity. |
| Variation in Insect Life Stage | Use a synchronized population of insects at the same developmental stage and age. Sensitivity to this compound can vary significantly between instars. |
| Environmental Fluctuations | Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these factors can influence insect metabolism and development. |
Issue 3: Sublethal Effects Observed Instead of Mortality
| Potential Cause | Troubleshooting Step |
| Concentration is Below Lethal Threshold | You may be observing valid sublethal effects. This compound can cause reduced fertility, developmental delays, and malformations at concentrations that are not acutely lethal.[4] Document these effects as part of your results. |
| Experimental Duration is Too Short | The lethal effects of this compound can be delayed, manifesting as a failed molt. Extend the observation period to capture the full impact of the treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal ecdysone agonist. It mimics the action of the insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR).[5] This binding initiates a premature and incomplete molting process, leading to a cessation of feeding, developmental abnormalities, and ultimately, death.[6][7]
Q2: Which insect orders are most susceptible to this compound?
A2: Lepidoptera (moths and butterflies) are generally highly susceptible to this compound.[1][6] Some species of Coleoptera (beetles) are also sensitive.[1] However, its effectiveness against other orders, such as Hemiptera and Orthoptera, is reported to be low.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in acetone and other organic solvents. For a stock solution, dissolve the desired amount of this compound in acetone. For example, a stock solution of 8.72 mg/ml can be prepared for further dilution.[3] Always prepare fresh dilutions for your experiments.
Q4: Can this compound be used in cell culture experiments?
A4: Yes, this compound has been shown to mimic the action of 20-hydroxyecdysone in insect cell lines, such as Drosophila Kc cells.[5][8] It can induce morphological changes, inhibit cell proliferation, and induce the expression of ecdysone-responsive genes.[5][8]
Q5: Are there known resistance mechanisms to this compound?
A5: While widespread resistance in the field is not extensively documented, laboratory studies suggest that insects can develop resistance through enhanced metabolism by detoxification enzymes like cytochrome P450s and glutathione S-transferases.[2][3] Additionally, resistant cell populations have shown a decreased number of ecdysone receptors.[5]
Data Presentation
Table 1: LC50 Values of this compound for Various Insect Species
| Insect Species | Order | Instar | Application Method | LC50 | Reference |
| Spodoptera exempta | Lepidoptera | 2nd - 5th | Diet Incorporation | ~7.5 mg/L | [4] |
| Spodoptera exempta | Lepidoptera | 6th | Diet Incorporation | ~1.8 mg/L | [4] |
| Spodoptera exigua | Lepidoptera | 2nd - 4th | Diet Incorporation | 195 mg/L | [4] |
| Spodoptera exigua | Lepidoptera | 5th | Diet Incorporation | 110 mg/L | [4] |
| Leptinotarsa decemlineata | Coleoptera | 1st - 3rd | Diet Incorporation | ~5.5 mg/L | [4] |
| Leptinotarsa decemlineata | Coleoptera | 4th | Diet Incorporation | ~1.8 mg/L | [4] |
| Odontotermes formosanus | Blattodea | Worker | Topical | 8.72 mg/mL (48h) | [3] |
Table 2: Sublethal Effects of this compound on Spodoptera litura
| Treatment (ppm in diet) | Effect on Growth Duration (days) | Reference |
| Control | 5.08 ± 0.04 | [4] |
| 4.0 | 5.47 ± 0.02 | [4] |
| 5.0 | 5.42 ± 0.07 | [4] |
Experimental Protocols
Protocol 1: Topical Application
-
Preparation of Dosing Solution: Dissolve this compound in acetone to the desired concentrations. A typical range for topical application is 0.025 to 4.0 µg per insect.
-
Application: Use a microsyringe to apply a small, consistent volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of the insect larva or pupa.
-
Control Group: Treat a control group with the same volume of acetone only.
-
Observation: Monitor the insects daily for signs of premature molting, mortality, and any developmental abnormalities.
Protocol 2: Diet Incorporation
-
Preparation of Treated Diet: Dissolve this compound in a small amount of acetone. Thoroughly mix this solution into the artificial diet while it is still liquid and before it solidifies. Ensure even distribution of the compound.
-
Control Diet: Prepare a control diet by mixing in the same volume of acetone without this compound.
-
Feeding: Place a known number of larvae on the treated and control diets.
-
Data Collection: Record larval mortality, weight gain, developmental stage, and time to pupation.
Protocol 3: Injection
-
Preparation of Injection Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol) and dilute with an insect-compatible saline solution.
-
Injection: Use a fine glass needle and a microinjector to inject a precise volume of the solution into the hemocoel of the insect.
-
Control Injection: Inject a control group with the same volume of the saline-solvent mixture.
-
Post-Injection Care: Keep the injected insects in a clean environment and provide them with food.
-
Observation: Monitor for effects on molting and development.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound in an insect cell.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: General experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
avoiding off-target effects of RH-5849 in research
Welcome to the technical support center for RH-5849. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you mitigate off-target effects and ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal ecdysone agonist. Its primary mechanism of action is to mimic the insect molting hormone, 20-hydroxyecdysone (20E).[1][2] It binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[3] This binding event activates the EcR/USP complex, leading to the premature and incomplete initiation of the molting process, which is ultimately lethal to many insect species.[4]
Q2: What are the known or suspected off-target effects of this compound?
While this compound is designed to be specific for the insect ecdysone receptor, several off-target effects have been reported or are suspected:
-
Toxicity in Non-Target Arthropods: this compound has been shown to be toxic to some non-target crustaceans, such as Daphnia magna, indicating that it can interact with the ecdysone signaling pathway in these organisms.[5][6]
-
Induction of Acetylcholinesterase: Studies in Drosophila Kc cells have shown that this compound can induce acetylcholinesterase activity.[1][7][8] It is currently unclear if this is a direct off-target effect or a downstream consequence of ecdysone receptor activation.
-
Non-Endocrine Mediated Toxicity: In some insect species, the toxicity of this compound does not appear to be mediated by the ecdysone receptor, suggesting the involvement of other, non-endocrine molecular targets.[9][10]
-
Vertebrate Systems: There is limited publicly available data on the specific off-target effects of this compound in vertebrate systems. As with any biologically active small molecule, the potential for off-target interactions should be considered and experimentally addressed.
Q3: How can I be sure that the effects I am observing in my experiment are due to the on-target activity of this compound?
To confirm that the observed phenotype is a result of ecdysone receptor activation, several key experiments should be performed:
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed effect should be established.
-
Ecdysone Receptor Knockdown: Use RNA interference (RNAi) to specifically knock down the expression of the ecdysone receptor (EcR). If the effect of this compound is diminished or abolished in EcR-knockdown cells or organisms, it strongly indicates an on-target mechanism.
-
Reporter Gene Assay: Utilize a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of an ecdysone-responsive element. This allows for direct quantification of EcR activation by this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or organism mortality at low concentrations. | The observed toxicity may be an off-target effect and not related to ecdysone receptor activation. | 1. Perform a cytotoxicity assay to determine the LC50 value in your system. 2. Compare the effective concentration for your desired phenotype with the cytotoxic concentration. 3. Use the lowest effective concentration of this compound to minimize off-target toxicity. |
| Inconsistent or unexpected results. | 1. This compound may be unstable in your experimental medium. 2. The compound may be metabolized by your cells or organism. 3. The observed effect is an off-target phenomenon. | 1. Prepare fresh solutions of this compound for each experiment. 2. Investigate the metabolic stability of this compound in your system. 3. Perform the validation experiments described in FAQ Q3 to confirm the on-target mechanism. |
| No effect observed at expected concentrations. | 1. The ecdysone receptor in your cell line or organism may have low sensitivity to this compound. 2. The compound is not reaching its target due to poor transport or rapid metabolism. 3. The experimental endpoint is not sensitive to ecdysone signaling. | 1. Test a higher concentration range of this compound. 2. Compare the activity of this compound with a more potent ecdysone agonist like ponasterone A. 3. Confirm the expression and functionality of the ecdysone receptor in your system. |
Data Presentation
Table 1: Comparative Activity of this compound and other Ecdysteroids
| Compound | Assay System | EC50 / IC50 | Reference |
| This compound | Drosophila melanogaster EcR-USP yeast reporter assay | ~1 µM | [3] |
| Chilo suppressalis EcR-USP yeast reporter assay | ~0.01 µM | [3] | |
| Leptinotarsa decemlineata EcR-USP yeast reporter assay | ~1 µM | [3] | |
| 20-Hydroxyecdysone (20E) | Drosophila melanogaster EcR-USP yeast reporter assay | ~0.1 µM | [3] |
| Chilo suppressalis EcR-USP yeast reporter assay | ~0.1 µM | [3] | |
| Leptinotarsa decemlineata EcR-USP yeast reporter assay | ~1 µM | [3] | |
| Ponasterone A | Drosophila melanogaster EcR-USP yeast reporter assay | ~0.01 µM | [3] |
| Chilo suppressalis EcR-USP yeast reporter assay | ~0.001 µM | [3] | |
| Leptinotarsa decemlineata EcR-USP yeast reporter assay | ~0.1 µM | [3] |
Table 2: Toxicity of this compound in a Non-Target Organism
| Organism | Endpoint | Value | Reference |
| Daphnia magna | 48-h EC50 (immobilization) | 45.3 mg/L | [5] |
| 21-day EC50 (survival) | 1.34 mg/L | [5] | |
| 21-day NOEC (reproduction) | 0.050 mg/L | [5] |
Experimental Protocols
Protocol 1: Ecdysone Receptor (EcR) Luciferase Reporter Assay
This protocol is for quantifying the on-target activity of this compound by measuring the activation of the ecdysone receptor using a luciferase reporter system in a mammalian cell line like HEK293T.[11]
Materials:
-
HEK293T cells
-
Expression plasmids for insect EcR and USP
-
Luciferase reporter plasmid with an ecdysone response element (e.g., pGL4.35[luc2P/9XERE/Hygro])
-
Transfection reagent
-
Luciferase assay reagent
-
This compound and other test compounds
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EcR, USP, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: RNAi-mediated Knockdown of Ecdysone Receptor (EcR) in Drosophila S2 Cells
This protocol describes how to knock down the expression of the ecdysone receptor in Drosophila S2 cells to validate that the observed effects of this compound are EcR-dependent.
Materials:
-
Drosophila S2 cells
-
dsRNA targeting the EcR gene
-
Control dsRNA (e.g., targeting GFP)
-
Transfection reagent suitable for S2 cells
-
Serum-free and complete S2 cell culture medium
-
6-well cell culture plates
-
Reagents for RT-qPCR or Western blotting
Methodology:
-
dsRNA Synthesis: Synthesize dsRNA targeting a specific region of the Drosophila EcR gene. Example primers for T7 promoter-tailed PCR to generate a template for in vitro transcription:
-
Forward primer: 5'-TAATACGACTCACTATAGGGAGACCACYourEcRTargetSequence -3'
-
Reverse primer: 5'-TAATACGACTCACTATAGGGAGACCACYourReverseEcRTargetSequence -3'
-
-
Cell Seeding: Seed S2 cells in a 6-well plate at a density of approximately 1 x 10^6 cells/well.
-
Transfection: Transfect the S2 cells with the EcR dsRNA or control dsRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the EcR protein.
-
This compound Treatment: After the knockdown period, treat the cells with this compound at the desired concentration and for the desired duration.
-
Phenotypic Analysis and Knockdown Validation:
-
Assess the phenotype of interest in both the EcR dsRNA-treated and control dsRNA-treated cells.
-
Validate the knockdown efficiency by measuring EcR mRNA levels using RT-qPCR or EcR protein levels using Western blotting.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to assess on- and off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-MOL [x-mol.net]
- 3. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecotoxicity of the nonsteroidal ecdysone mimic this compound to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]
- 8. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a Drosophila Cell Line | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RH-5849 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of RH-5849 under various storage conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for periods extending from months to years. For short-term storage, spanning days to weeks, it is recommended to keep it in a dry and dark environment at 0-4°C.
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically dissolved in a solvent like DMSO, should be stored at -80°C for optimal stability, and are generally considered stable for up to one year under these conditions.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions?
The stability of dibenzoylhydrazine derivatives in aqueous solutions can be pH-dependent. It is advisable to prepare aqueous dilutions fresh before use and to avoid extreme pH conditions.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
To maintain the integrity of the compound, it is recommended to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. This minimizes the potential for degradation and the introduction of contaminants.
Q6: How is this compound typically shipped?
This compound is generally shipped at ambient temperature as a non-hazardous chemical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity | Degradation of this compound due to improper storage. | - Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions).- Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.- Prepare fresh dilutions from a new aliquot of the stock solution. |
| Precipitation of this compound in aqueous media. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation.- Sonication may be recommended to aid dissolution when preparing stock solutions. | |
| Variability between experiments | Inconsistent concentration of active this compound. | - Use a freshly prepared working solution for each experiment.- Ensure the stock solution has been stored properly and has not exceeded its recommended shelf life. |
| Contamination of stock solution. | - Use sterile techniques when handling stock solutions.- Visually inspect for any signs of precipitation or microbial growth. |
Data on Storage Conditions
| Form | Storage Temperature | Duration | Expected Stability |
| Solid | -20°C | Long-term (months to years) | Stable |
| Solid | 0-4°C | Short-term (days to weeks) | Stable |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Stable |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Buffer
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Experimental buffer (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV detector
- Incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Working Solution Preparation: Dilute the stock solution with the experimental buffer to the final desired concentration.
- Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
- Incubation: Incubate the remaining working solution at the desired temperature (e.g., room temperature, 37°C).
- Time Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
- HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for stability-related issues.
Validation & Comparative
A Comparative Analysis of RH-5849 and 20-Hydroxyecdysone Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the nonsteroidal ecdysone agonist RH-5849 and the natural insect molting hormone 20-hydroxyecdysone. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
20-Hydroxyecdysone (20E) is the principal steroid hormone that governs molting and metamorphosis in insects by activating the ecdysone receptor (EcR). This compound, a nonsteroidal compound, mimics the action of 20E by also functioning as an agonist for the EcR. While both compounds target the same receptor, their biological activities exhibit significant differences, particularly between in vitro and in vivo settings. In cell-based assays, 20-hydroxyecdysone is generally the more potent activator of the ecdysone receptor. However, in vivo studies in insects like the tobacco hornworm, Manduca sexta, have demonstrated that this compound can be significantly more active. This discrepancy is largely attributed to the superior bioavailability and metabolic stability of this compound within the insect. This guide delves into the quantitative differences in their activities, the experimental methods used to ascertain these differences, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison
The following table summarizes the comparative activity of this compound and 20-hydroxyecdysone from various experimental assays.
| Parameter | This compound | 20-Hydroxyecdysone | Test System | Reference |
| In Vitro Activity | ||||
| Relative Potency | Less Potent | More Potent | Drosophila melanogaster Kc cell line | [1] |
| In Vivo Activity | ||||
| Relative Potency | 30 to >670 times more active | - | Manduca sexta larval bioassay | [2][3] |
| ED-50 (Ligated Larvae) | 1.75 µ g/specimen | 1.3 µ g/specimen | Galleria mellonella | [4] |
| ED-50 (Diapausing Pupae) | 1.2 µ g/specimen | 1.9 µ g/specimen | Manduca sexta | [4] |
| ED-50 (Diapausing Pupae) | 0.013 µ g/specimen | 0.1 µ g/specimen | Pieris brassicae | [4] |
Signaling Pathway
Both this compound and 20-hydroxyecdysone initiate a signaling cascade by binding to the ecdysone receptor (EcR), a nuclear receptor. EcR forms a heterodimer with the ultraspiracle protein (USP). This ligand-bound heterodimer then binds to ecdysone response elements (EcREs) on DNA, leading to the transcription of target genes that regulate molting and other developmental processes.
Caption: Ecdysone receptor signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation:
-
Culture an insect cell line (e.g., Drosophila melanogaster Kc cells or Sf9 cells) that expresses the ecdysone receptor (EcR) and ultraspiracle protein (USP).
-
Harvest the cells and prepare a cell-free extract containing the receptor proteins.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add the receptor preparation, a known concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]ponasterone A), and binding buffer.
-
Non-specific Binding: Add the receptor preparation, [³H]ponasterone A, and a high concentration of unlabeled 20-hydroxyecdysone to saturate the receptors.
-
Competitive Binding: Add the receptor preparation, [³H]ponasterone A, and varying concentrations of the test compound (this compound or 20-hydroxyecdysone).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The dissociation constant (Kd) or inhibitory constant (Ki) can be calculated from the IC50 value.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Larval Bioassay (Manduca sexta)
This bioassay assesses the ability of a compound to induce a premature molt in insect larvae.
Protocol:
-
Insect Rearing: Rear Manduca sexta larvae on an artificial diet under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Ligation: Ligate early last instar larvae behind the prothoracic glands to prevent the release of endogenous molting hormones.
-
Compound Administration:
-
Injection: Inject a precise dose of the test compound (this compound or 20-hydroxyecdysone) dissolved in a suitable solvent (e.g., ethanol) into the dorsal side of the ligated abdomen.
-
Topical Application: Alternatively, apply a known amount of the test compound to the cuticle.
-
-
Observation: Observe the larvae daily for signs of premature apolysis (separation of the old cuticle) and ecdysis (shedding of the old cuticle).
-
Data Analysis: Determine the effective dose required to induce a molt in 50% of the treated larvae (ED50).
Caption: Workflow for an in vivo larval bioassay.
Conclusion
The comparison between this compound and 20-hydroxyecdysone highlights a crucial concept in drug development and insecticide research: the distinction between in vitro potency and in vivo efficacy. While 20-hydroxyecdysone demonstrates higher affinity for the ecdysone receptor in isolated systems, the nonsteroidal mimic this compound exhibits superior biological activity in whole organisms. This enhanced in vivo performance is a consequence of its favorable pharmacokinetic properties, including efficient transport to target tissues and greater resistance to metabolic degradation. These findings underscore the importance of comprehensive testing in relevant biological systems to accurately predict the performance of novel compounds. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and development of ecdysone receptor agonists for various applications.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RH 5849, a nonsteroidal ecdysone agonist: effects on larval Lepidoptera [agris.fao.org]
- 4. European Journal of Entomology: Hormonal status of this compound and RH-5992 synthetic ecdysone agonists (ecdysoids) examined on several standard bioassays for ecdysteroids [eje.cz]
A Comparative Analysis of the Ecdysteroid Agonists RH-5849 and Tebufenozide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent nonsteroidal ecdysone agonists, RH-5849 and tebufenozide. Both compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR), leading to a premature and lethal molt in susceptible insect species. This analysis synthesizes available experimental data to offer a comprehensive overview of their relative efficacy.
Quantitative Potency Comparison
The insecticidal potency of this compound and tebufenozide has been evaluated in various insect species. The following tables summarize key quantitative data from published studies, highlighting the superior potency of tebufenozide in lepidopteran species.
| Compound | Insect Species | Assay Type | Potency Metric (Value) | Reference |
| This compound | Ephestia kuehniella (Mediterranean flour moth) | Topical Application | LD50: 0.05 µ g/insect | [1] |
| Tebufenozide | Ephestia kuehniella (Mediterranean flour moth) | Topical Application | LD50: 0.005 µ g/insect | [1][2] |
| Tebufenozide | Plodia interpunctella (Indian meal moth) | Receptor Binding | Kd: 0.5 nM | |
| Tebufenozide | Chilo suppressalis (Asiatic rice borer) | In vitro molt induction | EC50: 1.1 x 10-9 M | |
| This compound | Spodoptera exempta (Nutgrass armyworm) | Dietary | LC50: ~7.5 mg/liter (2nd-5th instar) | [3] |
| Tebufenozide | Spodoptera exempta (Nutgrass armyworm) | Dietary | Stated to be 60-75 times more lethal than this compound | [4] |
| This compound | Spodoptera exigua (Beet armyworm) | Dietary | LC50: 195 mg/liter (2nd-4th instar) | [3] |
| Tebufenozide | Spodoptera exigua (Beet armyworm) | Dietary | Stated to be 60-75 times more lethal than this compound | [4] |
| This compound | Spodoptera litura (Tobacco cutworm) | Dietary | Active at higher concentrations | [3] |
| Tebufenozide | Spodoptera litura (Tobacco cutworm) | Dietary | Active at lower concentrations | [3] |
Note: A direct comparison of the binding affinities (e.g., Kd, Ki, or IC50 values) of this compound and tebufenozide to the ecdysone receptor from the same insect species within a single study was not available in the reviewed literature. The provided Kd for tebufenozide in Plodia and EC50 in Chilo suppressalis indicate high affinity, but a corresponding value for this compound in these species is needed for a direct molecular-level comparison.
Ecdysone Agonist Signaling Pathway
Both this compound and tebufenozide function by activating the ecdysone signaling pathway. The simplified diagram below illustrates the key steps involved.
Caption: Ecdysone agonist signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of potency data. Below are descriptions of the key experimental protocols used to evaluate this compound and tebufenozide.
Topical Application Bioassay for LD50 Determination in Ephestia kuehniella
This method is used to determine the median lethal dose (LD50) of an insecticide upon direct contact.
1. Insect Rearing:
-
Ephestia kuehniella are reared on a standard diet of whole wheat flour at a controlled temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 60-70%).
-
Pupae of a uniform age and weight are selected for the assay to ensure consistency.
2. Preparation of Insecticide Solutions:
-
Stock solutions of this compound and tebufenozide are prepared in a suitable solvent, typically acetone.
-
A series of dilutions are made from the stock solution to create a range of concentrations for testing. A solvent-only control is also prepared.
3. Application:
-
A micropipette or a micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal surface of the thorax of each pupa.
-
Control insects receive the same volume of solvent only.
4. Incubation and Observation:
-
Treated pupae are placed in individual containers or petri dishes and maintained under the same controlled conditions as rearing.
-
Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it shows no movement when gently prodded.
5. Data Analysis:
-
The observed mortality data for each concentration are corrected for any control mortality using Abbott's formula.
-
Probit analysis is then used to calculate the LD50 value, which is the dose required to kill 50% of the test population, along with its 95% confidence limits.
Competitive Radioligand Binding Assay for Ecdysone Receptor Affinity
This in vitro assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to the ecdysone receptor, providing an indication of its binding affinity (IC50 or Ki).
1. Receptor Preparation:
-
The ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), are obtained from a suitable source. This can be through the expression of recombinant proteins in cell culture (e.g., Sf9 cells) or by preparing extracts from insect tissues known to have high receptor concentrations.
2. Radioligand:
-
A high-affinity radiolabeled ecdysone agonist, such as [³H]ponasterone A, is used as the tracer.
3. Assay Procedure:
-
A constant concentration of the receptor preparation and the radioligand are incubated in a series of tubes or microplate wells.
-
Increasing concentrations of the unlabeled test compounds (this compound and tebufenozide) are added to the incubation mixtures.
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
5. Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical workflow for comparing the potency of these compounds and the logical relationship of their comparative potency.
Caption: Typical workflow for insecticide potency bioassay.
Caption: Logical comparison of this compound and tebufenozide potency.
References
Unveiling the Potency of RH-5849: A Comparative Guide to Ecdysone Receptor Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RH-5849's efficacy in activating the ecdysone receptor (EcR), benchmarked against other notable steroidal and non-steroidal agonists. Supported by experimental data, this document provides a comprehensive overview of this compound's performance and details the methodologies for its validation.
The insect ecdysone receptor is a critical nuclear receptor that orchestrates key physiological processes such as molting and metamorphosis. Its activation by the steroid hormone 20-hydroxyecdysone (20E) triggers a cascade of gene expression leading to these developmental transitions. The discovery of non-steroidal agonists, like this compound, has paved the way for selective insect growth regulators. This guide delves into the validation of this compound's effect on the ecdysone receptor, comparing its activity with the endogenous ligand 20E, the potent phytoecdysteroid ponasterone A (PoA), and other synthetic agonists including tebufenozide (RH-5992), methoxyfenozide (RH-2485), and halofenozide (RH-0345).
Quantitative Comparison of Ecdysone Receptor Agonists
The following tables summarize the biological activity and receptor binding affinities of this compound and its counterparts. The data, presented as EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant), are derived from various in vitro assays, including reporter gene assays and competitive binding studies, across different insect species and cell lines.
| Compound | Cell Line/Tissue | Assay Type | EC₅₀ (nM) | Reference |
| This compound | Drosophila melanogaster Kc cells | Acetylcholinesterase Induction | 2,300 | [1] |
| 20-Hydroxyecdysone | Drosophila melanogaster Kc cells | Acetylcholinesterase Induction | 2 | [1] |
| Ponasterone A | Spodoptera exigua imaginal wing discs | Wing Disc Evagination | 2.57 | |
| This compound | Spodoptera exigua imaginal wing discs | Wing Disc Evagination | 870 | |
| Tebufenozide (RH-5992) | Spodoptera exigua imaginal wing discs | Wing Disc Evagination | 11.7 | |
| 20-Hydroxyecdysone | Spodoptera exigua imaginal wing discs | Wing Disc Evagination | 89.8 | |
| Methoxyfenozide (RH-2485) | Plodia interpunctella | Receptor Binding | Kd = 0.5 | [2] |
| Chromafenozide (ANS-118) | Sf9 cells | Reporter Gene Assay | Comparable to Ponasterone A | [3] |
| Halofenozide (RH-0345) | Coleoptera | Effective | [4] |
Table 1: Biological Activity (EC₅₀) of Ecdysone Receptor Agonists. This table showcases the concentration of each compound required to elicit a half-maximal response in different biological assays. Lower EC₅₀ values indicate higher potency.
| Compound | Cell Line/Tissue | Radioligand | IC₅₀ (nM) | Reference |
| This compound | Drosophila melanogaster Kc cell extracts | [³H]ponasterone A | 4,400 | [1] |
| 20-Hydroxyecdysone | Drosophila melanogaster Kc cell extracts | [³H]ponasterone A | 33 | [1] |
| This compound | Chilo suppressalis EcR/USP complex | [³H]ponasterone A | ~1,100 | |
| Tebufenozide (RH-5992) | Chilo suppressalis EcR/USP complex | [³H]ponasterone A | ~33 | |
| Ponasterone A | Chilo suppressalis EcR/USP complex | [³H]ponasterone A | 7 | |
| 20-Hydroxyecdysone | Chilo suppressalis EcR/USP complex | [³H]ponasterone A | 290 | |
| Methoxyfenozide (RH-2485) | Chilo suppressalis EcR/USP complex | [³H]ponasterone A | - | [5] |
| Halofenozide (RH-0345) | Chilo suppressalis EcR/USP complex | [³H]ponasterone A | - | [5] |
Table 2: Receptor Binding Affinity (IC₅₀) of Ecdysone Receptor Agonists. This table presents the concentration of each compound required to displace 50% of a radiolabeled ligand from the ecdysone receptor, indicating the compound's binding affinity. Lower IC₅₀ values signify a stronger binding affinity.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Ecdysone Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.
1. Receptor Preparation:
-
Insect cell lines (e.g., Drosophila melanogaster Kc or Spodoptera frugiperda Sf9 cells) are cultured to a high density.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
A cell extract containing the ecdysone receptor is prepared by sonication or detergent lysis, followed by centrifugation to remove cellular debris. The supernatant containing the receptor is collected.
2. Binding Reaction:
-
The receptor preparation is incubated with a fixed concentration of a radiolabeled ecdysteroid, typically [³H]ponasterone A, which has a high affinity for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound or other agonists) is added to compete for binding.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the unbound radioligand using a method such as vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
4. Quantification:
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Ecdysone-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene.
1. Cell Culture and Transfection:
-
An insect cell line (e.g., Sf9 or Kc cells) or a mammalian cell line (e.g., HEK293T) is used.[6][7]
-
The cells are transiently transfected with two plasmids:
-
An expression vector encoding the ecdysone receptor (EcR) and its heterodimerization partner, Ultraspiracle protein (USP).
-
A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene, such as luciferase or β-galactosidase.
-
2. Compound Treatment:
-
After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound). A known agonist like 20E or PoA is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
3. Reporter Gene Expression Measurement:
-
The cells are incubated for a specific period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
The cells are then lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.
4. Data Analysis:
-
The reporter gene activity is plotted against the compound concentration to generate a dose-response curve.
-
The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is calculated from this curve.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Validation.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RH-5849 Across Diverse Insect Orders: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the nonsteroidal ecdysone agonist, RH-5849, across various insect orders. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key experimental data on the compound's efficacy, details relevant experimental methodologies, and visually represents its mechanism of action.
Executive Summary
This compound, a pioneering insect growth regulator, functions by mimicking the action of the insect molting hormone, 20-hydroxyecdysone. This agonistic activity triggers a premature and incomplete molting process, leading to significant mortality, particularly in the larval stages of susceptible insects. Extensive research has demonstrated that the efficacy of this compound varies considerably among different insect orders. It exhibits high toxicity towards species in Lepidoptera and Coleoptera, while demonstrating significantly lower or no activity against certain species in Hemiptera and Orthoptera. This selective toxicity underscores its potential for targeted pest management strategies. Sublethal effects, including reduced fecundity and fertility, have also been documented, further highlighting its impact on insect populations.
Performance Across Insect Orders: A Quantitative Comparison
The susceptibility of various insect orders to this compound is summarized below. The data, primarily presented as Median Lethal Concentration (LC50) or Median Lethal Dose (LD50), reveals a distinct pattern of activity, with Lepidoptera and Coleoptera being the most sensitive orders.
| Order | Species | Life Stage | Bioassay Method | LC50 / LD50 | Citation |
| Lepidoptera | Spodoptera exempta | 2nd - 5th Instar Larvae | Dietary Incorporation | ~7.5 mg/liter | [1] |
| Spodoptera exempta | 6th Instar Larvae | Dietary Incorporation | ~1.8 mg/liter | [1] | |
| Spodoptera exigua | 2nd - 4th Instar Larvae | Dietary Incorporation | 195 mg/liter | [1] | |
| Spodoptera exigua | 5th Instar Larvae | Dietary Incorporation | 110 mg/liter | [1] | |
| Manduca sexta | Larvae | Topical Application / Injection | 30 to >670 times more active than 20-hydroxyecdysone | [2] | |
| Ephestia kuehniella | Larvae | Topical Application | 0.05 µ g/insect | [3] | |
| Coleoptera | Leptinotarsa decemlineata | 1st - 3rd Instar Larvae | Dietary Incorporation | ~5.5 mg/liter | [1] |
| Leptinotarsa decemlineata | 4th Instar Larvae | Dietary Incorporation | ~1.8 mg/liter | [1] | |
| Anthonomus grandis | Not Specified | Not Specified | 44.6 µM | [4] | |
| Blattodea | Odontotermes formosanus | Workers | Filter Paper Contact | 8.72 mg/ml (at 48h) | [5] |
| Hemiptera | Dysdercus koenigii | Final Instar Nymphs | Topical Application | Dose-dependent mortality, but no precocious molt | [6] |
| Orthoptera | Locusta migratoria | Not Specified | Not Specified | No activity reported | |
| Diptera | Muscina stabulans | 3rd Instar Larvae | Topical Application | Dose-dependent mortality |
Comparative Efficacy with Alternative Insecticides
This compound and its analogs, such as tebufenozide, have been compared with other classes of insecticides. In a study on Spodoptera littoralis, the benzoylurea insecticide teflubenzuron was found to be the most potent, followed by the pyrethroids cypermethrin and deltamethrin, and then tebufenozide. Other organophosphorus and carbamate insecticides were significantly less effective.[7] Notably, while the adverse reproductive effects of tebufenozide on Spodoptera litura were qualitatively similar to those of this compound, tebufenozide was active at lower concentrations.[1] Another ecdysone agonist, methoxyfenozide, has been reported to have a six-times greater affinity for the ecdysteroid receptor complex in a Lepidopteran cell line compared to tebufenozide, suggesting potentially higher efficacy.[8]
Mechanism of Action: The Ecdysone Signaling Pathway
This compound acts as an agonist of the ecdysone receptor (EcR), a nuclear receptor that heterodimerizes with the ultraspiracle protein (USP). In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of an ecdysteroid, such as 20-hydroxyecdysone or an agonist like this compound, the complex undergoes a conformational change and activates the transcription of ecdysone-responsive genes. This initiates the molting process. The persistent activation of this pathway by the stable this compound leads to a premature, incomplete, and ultimately lethal molt.
References
- 1. researchgate.net [researchgate.net]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative toxicity and tolerance for the ecdysteroid mimic tebufenozide in a laboratory and field strain of cotton leafworm (Lepidoptera: Noctuidae) [agris.fao.org]
- 8. researchgate.net [researchgate.net]
Cross-Reactivity of RH-5849 with Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the nonsteroidal ecdysone agonist, RH-5849, with other hormone receptors. While this compound is a potent activator of the insect ecdysone receptor (EcR), a critical aspect for its use and for the development of new insecticides is its potential for off-target effects on other hormone receptors, particularly those in vertebrates. This guide summarizes the available quantitative data for this compound's interaction with its primary target and discusses the broader context of pesticide cross-reactivity with vertebrate steroid hormone receptors, supported by experimental data for other relevant compounds.
Data Presentation: Quantitative Analysis of Receptor Interaction
The following table summarizes the known binding affinity of this compound for the insect ecdysone receptor. To date, there is a notable lack of publicly available data on the cross-reactivity of this compound with vertebrate hormone receptors such as the Androgen Receptor (AR) and Estrogen Receptor (ER). In contrast, various other pesticides and environmental compounds have been documented to exhibit such off-target effects.
| Compound | Receptor | Species/Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | Ecdysone Receptor (EcR) | Drosophila melanogaster Kc cells | Competitive Binding ([3H]ponasterone A) | ~2 µM | [1] |
| Tebufenozide (RH-5992) | Ecdysone Receptor (EcR) | Choristoneura fumiferana Cf-203 cells | Reporter Gene Assay | Potent Agonist | [2] |
| Methoprene Acid | Retinoid X Receptor (RXR) | Mammalian cells | Transcriptional Activation | Activator | [3] |
| Vinclozolin Metabolites (M1 and M2) | Androgen Receptor (AR) | Human | Competitive Binding & Reporter Gene Assay | Antagonist | [4] |
| p,p'-DDE (DDT metabolite) | Androgen Receptor (AR) | Human | Competitive Binding & Reporter Gene Assay | Antagonist | [4] |
| Methiocarb | Estrogen Receptor (ER) | MELN cells | Reporter Gene Assay | Estrogenic Effect (starting from 3.91 x 10⁻⁶ M) | [5] |
| Bisphenol A (BPA) | Ecdysone Receptor (EcR) | Chironomus riparius | Gene Expression Analysis | Induces EcR mRNA | [6] |
| Bisphenol A (BPA) | Estrogen Receptor α (ERα) & Estrogen Receptor β (ERβ) | Human | Competitive Binding | Weak binder (1000- to 5000-fold lower affinity than 17β-estradiol) | [7] |
| Bisphenol A (BPA) | Androgen Receptor (AR) | Human | Competitive Binding | Binds to AR | [8] |
Note: IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from a receptor. EC50 is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of hormone receptor cross-reactivity. Below are outlines for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific hormone receptor.
Objective: To determine the binding affinity (IC50) of a test compound for a hormone receptor.
Materials:
-
Purified recombinant human hormone receptor (e.g., AR, ERα).
-
Radiolabeled ligand with high affinity for the receptor (e.g., [3H]-dihydrotestosterone for AR, [3H]-estradiol for ERα).
-
Test compound (e.g., this compound).
-
Unlabeled reference ligand (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: A constant concentration of the purified receptor and the radiolabeled ligand are incubated with varying concentrations of the test compound in the assay buffer. A control group with no test compound and a non-specific binding group with a high concentration of unlabeled reference ligand are also prepared.
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a hormone receptor, i.e., its ability to activate or inhibit gene transcription.
Objective: To determine if a test compound acts as an agonist or antagonist of a hormone receptor.
Materials:
-
A mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293, CV-1).
-
An expression vector containing the full-length cDNA of the human hormone receptor (e.g., AR, ERα).
-
A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Reference agonist and antagonist.
-
Luminometer or spectrophotometer.
Procedure:
-
Transfection: The cells are co-transfected with the receptor expression vector and the reporter vector.
-
Treatment: After an appropriate incubation period to allow for receptor expression, the cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-treated with a known agonist.
-
Cell Lysis and Assay: Following treatment, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as a fold induction over the vehicle control (for agonists) or as a percentage inhibition of the agonist response (for antagonists).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for the ecdysone, androgen, and estrogen receptors.
Figure 1. Simplified Ecdysone Receptor Signaling Pathway.
Figure 2. Simplified Androgen Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of Five Pesticides as Endocrine-Disrupting Chemicals: Effects on Estrogen Receptors and Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endocrine disruptor bisphenol A increases the expression of HSP70 and ecdysone receptor genes in the aquatic larvae of Chironomus riparius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A plurality of molecular targets: The receptor ecosystem for bisphenol-A (BPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of RH-5849 as an Ecdysone Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of RH-5849, a nonsteroidal ecdysone agonist, by comparing its performance with other alternatives and presenting supporting experimental data. The information is intended to assist researchers in making informed decisions regarding the use of this compound in their studies.
Introduction to this compound and Ecdysone Agonists
This compound (1,2-dibenzoyl-1-tert-butylhydrazine) is a pioneering synthetic, nonsteroidal agonist of the insect ecdysone receptor (EcR).[1] It mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to the EcR and inducing a premature and incomplete molt in susceptible insect species.[1] The specificity of an ecdysone agonist is a critical factor, determining its efficacy as a research tool or a selective insecticide, as well as its potential for off-target effects. This guide compares this compound with the natural hormone 20E and other synthetic agonists like tebufenozide (RH-5992) and methoxyfenozide (RH-2485).
Comparative Efficacy: Ecdysone Receptor Binding Affinity
The primary measure of an ecdysone agonist's potency and on-target activity is its binding affinity to the ecdysone receptor. This is often determined through competitive binding assays where the ability of a compound to displace a radiolabeled ligand (e.g., [³H]ponasterone A) from the receptor is measured. The 50% inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) are used to quantify binding affinity, with lower values indicating higher affinity.
The following tables summarize the available quantitative data on the binding affinities and biological activities of this compound and its comparators across different insect orders.
Table 1: Ecdysone Receptor Binding Affinity (IC50/EC50 in nM)
| Compound | Spodoptera exigua (Lepidoptera) - Imaginal Wing Discs (IC50) | Leptinotarsa decemlineata (Coleoptera) - Imaginal Wing Discs (EC50) | Galleria mellonella (Lepidoptera) - Imaginal Wing Discs (EC50) | Drosophila melanogaster (Diptera) - Kc cell extracts (EC50) |
| This compound | 1100 | 461 | 865 | ~2,000 |
| Tebufenozide (RH-5992) | 33 | 757 | 8.9 | - |
| Methoxyfenozide (RH-2485) | - | - | - | - |
| 20-Hydroxyecdysone (20E) | 290 | 60.7 | 321 | ~40 |
| Ponasterone A (PoA) | 7 | - | - | - |
Note: IC50 values represent the concentration required to displace 50% of the radiolabeled ligand in a competitive binding assay. EC50 values represent the concentration required to elicit a 50% biological response (e.g., wing disc evagination). Data is compiled from multiple sources and direct comparison should be made with caution.
Table 2: Ecdysone Receptor Binding Affinity in Other Arthropods
| Compound | Liocheles australasiae (Scorpiones) - in vitro translated EcR/RXR (IC50 in µM) |
| Tebufenozide (RH-5992) | No binding observed |
| 20-Hydroxyecdysone (20E) | 0.05 |
| Ponasterone A (PoA) | 0.017 |
Specificity and Off-Target Effects
An ideal ecdysone agonist would exhibit high affinity for the EcR of the target insect species and negligible affinity for other receptors in the same organism or in non-target organisms.
Evidence for On-Target Specificity
Studies have shown that this compound competes with the high-affinity ecdysteroid [³H]ponasterone A for binding to the ecdysone receptor in extracts from Drosophila Kc cells.[1] Furthermore, insect cell lines resistant to this compound also show resistance to 20E and possess a lower number of measurable ecdysone receptors, strongly suggesting that the EcR is the primary target of this compound.[1]
Evidence for Lack of Specificity and Off-Target Effects
Despite its primary action on the EcR, some studies suggest that this compound may have off-target effects or a different mode of action in certain insect species.
-
Non-Endocrine Targets: In the milkweed bug, Dysdercus koenigii, this compound caused mortality but did not induce precocious molting, which is the typical ecdysone agonist effect. This suggests that the toxicity of this compound in this species may be mediated by non-endocrine targets.[2]
-
Potential for Broader Receptor Interactions: The natural ecdysteroid, 20-hydroxyecdysone, has been shown to bind to a dopamine receptor in the lepidopteran Helicoverpa armigera. This finding raises the possibility that ecdysone agonists, including this compound, could have an affinity for other nuclear receptors or even G-protein coupled receptors, although this has not been extensively studied for this compound.
A comprehensive assessment of this compound's specificity would require screening against a broad panel of receptors, which has not been reported in the currently available literature.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a constant concentration of a radiolabeled ligand (e.g., [³H]ponasterone A) for binding to a preparation containing the ecdysone receptor. The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the test compound.
General Protocol:
-
Receptor Preparation: Ecdysone receptors can be obtained from various sources, including whole-body extracts of insects, specific tissues like imaginal discs, or cultured insect cells.[1] The tissue or cells are homogenized and centrifuged to isolate a fraction enriched in the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is then determined from the resulting dose-response curve.
Ecdysone Receptor Reporter Gene Assay
This is a cell-based assay used to measure the functional activity of ecdysone agonists.
Principle: This assay utilizes a genetically modified host cell (e.g., yeast or mammalian cells) that does not naturally express the ecdysone receptor.[3][4] These cells are engineered to express the insect ecdysone receptor (EcR) and its heterodimerization partner, Ultraspiracle (USP). They also contain a reporter gene (e.g., lacZ encoding β-galactosidase or a luciferase gene) under the control of an ecdysone-responsive promoter. When an ecdysone agonist binds to the EcR/USP complex, it activates the transcription of the reporter gene, leading to a measurable signal.[3]
General Protocol:
-
Cell Culture and Transfection: Host cells are cultured and transfected with expression vectors for EcR, USP, and the reporter gene construct.
-
Compound Treatment: The engineered cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and reporter gene expression.
-
Signal Detection: The activity of the reporter enzyme (e.g., β-galactosidase or luciferase) is measured using a suitable substrate that produces a colorimetric or luminescent signal.
-
Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be determined.
Conclusion
This compound is a valuable tool for studying ecdysone signaling and has been instrumental in the development of more potent and specific nonsteroidal ecdysone agonists. While it effectively mimics the action of 20E by binding to the ecdysone receptor, its specificity is not absolute. The available data indicates that its binding affinity and biological activity can vary significantly across different insect orders. Furthermore, evidence from some insect species suggests the possibility of off-target effects.
For researchers selecting an ecdysone agonist, the choice will depend on the specific application and the insect species being studied. For applications requiring high potency and specificity, particularly in lepidopteran systems, newer analogs like tebufenozide may be more suitable. However, this compound remains a relevant compound for comparative studies and for investigating the diversity of ecdysone signaling pathways across the arthropod phylum. Future research involving broad-spectrum receptor screening would be invaluable for a more complete understanding of the specificity of this compound and other ecdysone agonists.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of RH-5849 and Other Ecdysone Agonist Insect Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of RH-5849 with other prominent nonsteroidal ecdysone agonists, namely tebufenozide and methoxyfenozide. These insect growth regulators (IGRs) function by mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E), leading to a premature and lethal molt in susceptible insects.[1][2][3] This guide presents quantitative data from various studies, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways and experimental workflows.
Efficacy Comparison of Ecdysone Agonists
The following tables summarize the lethal concentration (LC50) values of this compound, tebufenozide, and methoxyfenozide against various insect species, primarily from the order Lepidoptera. Lower LC50 values indicate higher toxicity.
| Compound | Insect Species | Instar | LC50 (mg/liter or ppm) | Citation |
| This compound | Spodoptera exempta | 2nd to 5th | ~7.5 | [4] |
| This compound | Spodoptera exempta | 6th | ~1.8 | [4] |
| This compound | Spodoptera exigua | 2nd to 4th | 195 | [4] |
| This compound | Spodoptera exigua | 5th | 110 | [4] |
| This compound | Leptinotarsa decemlineata | 1st to 3rd | ~5.5 | [4] |
| This compound | Leptinotarsa decemlineata | 4th | ~1.8 | [4] |
| Tebufenozide | Spodoptera exigua | - | - | [5] |
| Methoxyfenozide | Spodoptera exigua | 3rd | 0.23 mg/kg diet | [6] |
| Methoxyfenozide | Spodoptera littoralis | 2nd | 1.748 µg/mL | [7] |
Experimental Protocols
The data presented in this guide were primarily obtained through bioassays. The following are detailed methodologies for common experimental protocols used in the evaluation of these IGRs.
Diet Incorporation Bioassay
This method is commonly used to determine the efficacy of an IGR when ingested by the insect.
Objective: To determine the lethal concentration (LC50) of an IGR when incorporated into the insect's diet.
Materials:
-
Insect growth regulator (e.g., this compound, tebufenozide, methoxyfenozide)
-
Artificial diet specific to the test insect
-
Solvent (e.g., acetone)
-
24-well plates or similar containers
-
Test insects (e.g., early instar larvae)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of IGR Solutions: A stock solution of the IGR is prepared by dissolving a known amount in a suitable solvent. A series of dilutions are then made to obtain the desired test concentrations.
-
Diet Preparation: The artificial diet is prepared according to the specific requirements of the insect species.
-
Incorporation of IGR: A known volume of each IGR dilution is thoroughly mixed with the molten artificial diet before it solidifies. A control diet is prepared by adding only the solvent.
-
Assay Setup: The treated and control diets are dispensed into individual wells of the 24-well plates.
-
Insect Infestation: One or a known number of early instar larvae are placed in each well.
-
Incubation: The plates are maintained in an incubator under controlled environmental conditions.
-
Data Collection: Mortality is recorded at regular intervals (e.g., every 24 hours) for a specified period. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.[8]
Topical Application Bioassay
This method assesses the contact toxicity of an IGR.
Objective: To determine the lethal dose (LD50) of an IGR when applied directly to the insect's cuticle.
Materials:
-
Insect growth regulator
-
Solvent (e.g., acetone)
-
Microsyringe or micro-applicator
-
Test insects (e.g., larvae of a specific instar)
-
Petri dishes or other suitable containers
-
Incubator
Procedure:
-
Preparation of IGR Solutions: Serial dilutions of the IGR are prepared in a volatile solvent like acetone.
-
Application: A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thoracic region of each larva using a microsyringe. Control insects are treated with the solvent alone.
-
Post-Treatment: After application, the insects are transferred to clean petri dishes containing a food source.
-
Incubation: The petri dishes are kept in an incubator under controlled conditions.
-
Data Collection: Mortality is assessed at predetermined time points.
-
Data Analysis: The LD50 value is calculated using probit analysis after correcting for control mortality.
Leaf-Dip Bioassay
This method is particularly useful for testing the efficacy of IGRs against phytophagous (plant-eating) insects.
Objective: To evaluate the toxicity of an IGR when applied to the insect's food source (leaves).
Materials:
-
Insect growth regulator
-
Solvent and surfactant
-
Fresh, untreated leaves
-
Petri dishes
-
Test insects
Procedure:
-
Preparation of Treatment Solutions: Aqueous solutions of the IGR are prepared at various concentrations, typically with a surfactant to ensure even spreading on the leaf surface.
-
Leaf Treatment: Leaves are dipped into the test solutions for a specific duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.
-
Assay Setup: The treated leaves are placed in petri dishes.
-
Insect Infestation: A known number of insects are introduced into each petri dish.
-
Incubation: The dishes are maintained under controlled environmental conditions.
-
Data Collection and Analysis: Mortality is recorded over time, and the LC50 is determined as described in the diet incorporation method.
Signaling Pathways and Experimental Workflows
Ecdysone Receptor Signaling Pathway
Ecdysone agonists like this compound exert their effect by binding to the ecdysone receptor (EcR), a nuclear receptor.[9] The EcR forms a heterodimer with the Ultraspiracle protein (USP).[9] This complex then binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of genes responsible for molting.[10][11] Nonsteroidal agonists like this compound bind to the receptor and persistently activate this pathway, leading to a premature and incomplete molt that is ultimately lethal to the insect.[1]
Caption: Ecdysone signaling pathway activated by 20-Hydroxyecdysone or this compound.
Experimental Workflow for IGR Bioassay
The following diagram illustrates a typical workflow for conducting an insect growth regulator bioassay, from preparation to data analysis.
Caption: A generalized workflow for conducting an insect growth regulator bioassay.
References
- 1. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. sdbonline.org [sdbonline.org]
A Comparative Guide to the Insecticidal Spectrum of RH-5849 and Other Ecdysone Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal spectrum of RH-5849 with other non-steroidal ecdysone agonists, namely tebufenozide, methoxyfenozide, and halofenozide. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound and its Alternatives
This compound was the first discovered non-steroidal agonist of the insect molting hormone, 20-hydroxyecdysone (20E).[1] It mimics the natural hormone, causing a premature and lethal larval molt.[2] Like this compound, tebufenozide, methoxyfenozide, and halofenozide are also diacylhydrazine insecticides that act as ecdysone agonists.[3][4] These compounds exhibit a more selective insecticidal profile compared to conventional insecticides, making them valuable tools in integrated pest management (IPM) programs.[4] Their primary mode of action is through high-affinity binding to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[5] This binding event triggers a cascade of gene expression that initiates the molting process.[6]
Comparative Insecticidal Spectrum
The following tables summarize the insecticidal activity of this compound and its alternatives against various insect orders. The data is presented as LC50 (median lethal concentration) or as qualitative effectiveness, as reported in the cited literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
Table 1: Insecticidal Activity Against Lepidoptera
| Insecticide | Species | Instar | Method | LC50 / Activity | Reference(s) |
| This compound | Spodoptera exempta | 2nd - 5th | Diet Incorporation | 7.5 mg/L | [7] |
| Spodoptera exempta | 6th | Diet Incorporation | 1.8 mg/L | [7] | |
| Spodoptera exigua | 2nd - 4th | Diet Incorporation | 195 mg/L | [7] | |
| Spodoptera exigua | 5th | Diet Incorporation | 110 mg/L | [7] | |
| Manduca sexta | Larval | Diet Incorporation | Highly Active | [2] | |
| Tebufenozide | Anticarsia gemmatalis | Larval | Diet Incorporation | 3.86 mg/mL | [8][9] |
| Spodoptera littoralis | 3rd | Diet Incorporation | Less effective than Teflubenzuron, Cypermethrin, and Deltamethrin | [10] | |
| Ostrinia nubilalis | Neonate | Diet Incorporation | 0.285 ppm (selection concentration) | ||
| Methoxyfenozide | Spodoptera littoralis | Neonate & 4th | Leaf Dip/Spray | LC50 values from 0.001-10 mg/L and 1-250 mg/L respectively | [11] |
| Spodoptera exigua | 3rd | Diet Incorporation | 0.23 mg/kg | [12][13] | |
| Plutella xylostella | Larval | Diet Incorporation | 24 mg/L | [14] | |
| Halofenozide | Lepidopteran Pests | Larval | Not Specified | Mildly Active | [4] |
Table 2: Insecticidal Activity Against Coleoptera
| Insecticide | Species | Instar | Method | LC50 / Activity | Reference(s) |
| This compound | Leptinotarsa decemlineata | 1st - 3rd | Diet Incorporation | 5.5 mg/L | [7] |
| Leptinotarsa decemlineata | 4th | Diet Incorporation | 1.8 mg/L | [7] | |
| Tebufenozide | Coleopteran Pests | Not Specified | Not Specified | Generally less active than against Lepidoptera | [4] |
| Methoxyfenozide | Coleopteran Pests | Not Specified | Not Specified | Weakly active or inactive | [4] |
| Halofenozide | Coleopteran Pests | Larval | Not Specified | Effective | [4] |
| Phaedon brassicae | Larval | Oral Administration | Sublethal effects at LC10 and LC25 | [15] |
Table 3: Ecdysone Receptor Binding Affinity
| Compound | Insect Species | Preparation | Kd / IC50 | Reference(s) |
| This compound | Drosophila melanogaster | Kc cell extracts | Competes with [3H]ponasterone A | [1] |
| Tebufenozide | Choristoneura fumiferana | Not Specified | High Affinity | [6] |
| Methoxyfenozide | Plodia interpunctella | EcR:USP complex | Kd = 0.5 nM | [16][17] |
Signaling Pathway and Experimental Workflows
To visually represent the mode of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Ecdysone Agonist Signaling Pathway
Caption: Signaling pathway of this compound and other ecdysone agonists.
Experimental Workflow: Insect Bioassay
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological and morphological effects of tebufenozide on Anticarsia gemmatalis (Lepidoptera: Noctuidae) larvae [locus.ufv.br]
- 10. Comparative toxicity and tolerance for the ecdysteroid mimic tebufenozide in a laboratory and field strain of cotton leafworm (Lepidoptera: Noctuidae) [agris.fao.org]
- 11. Lethal and sublethal effects of methoxyfenozide and spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity and sublethal effects of methoxyfenozide on Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sublethal effects of halofenozide on larval development and detoxification in Phaedon brassicae (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Ecdysone Agonist RH-5849: A Comparative Analysis of In Vivo and In Vitro Action
A comprehensive guide for researchers and drug development professionals on the mode of action of the nonsteroidal ecdysone agonist, RH-5849. This document provides a comparative analysis of its performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological processes.
This compound, a pioneering nonsteroidal ecdysone agonist, has been instrumental in advancing our understanding of insect endocrinology and in the development of novel insecticides. By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), this compound triggers a premature and ultimately lethal molting process in susceptible insect species. This guide delves into the specifics of its action, comparing its effects in living organisms (in vivo) with those observed in controlled laboratory settings (in vitro), and provides a comparative look at other related compounds.
Quantitative Comparison of Ecdysone Agonist Activity
The efficacy of this compound and its analogs varies significantly across different insect species and experimental conditions. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their biological activity.
Table 1: In Vitro Activity of Ecdysone Agonists
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | Drosophila Kc | Competitive Binding | IC50 (vs. [3H]ponasterone A) | ~1 µM | [1] |
| 20-Hydroxyecdysone | Drosophila Kc | Competitive Binding | IC50 (vs. [3H]ponasterone A) | ~0.05 µM | [1] |
| This compound | Corcyra cephalonica fat body | Acid Phosphatase Activity | Optimal Stimulatory Dose | 1000 ng | [2] |
| Tebufenozide | Plutella xylostella EcR/USP | Competitive Binding | IC50 (vs. [3H]ponasterone A) | 80.58 nM | [3] |
Table 2: In Vivo Activity of Ecdysone Agonists
| Compound | Insect Species | Bioassay Method | Endpoint | Value | Reference |
| This compound | Manduca sexta | Dietary Exposure | Premature Molting Induction | 30 to >670 times more active than 20E | [4] |
| This compound | Ephestia kuehniella | Topical Application | LD50 | 0.05 µ g/insect | [5] |
| Tebufenozide (RH-5992) | Ephestia kuehniella | Topical Application | LD50 | 0.005 µ g/insect | [5] |
| This compound | Spodoptera litura | Larval Feeding | Growth Duration (4.0 ppm) | 5.47 ± 0.02 days (Control: 5.08 ± 0.04) | [6] |
| Tebufenozide (RH-5992) | Spodoptera litura | Larval Feeding | Growth Duration (2.0 ppm) | 6.09 ± 1.12 days (Control: 4.89 ± 0.13) | [6] |
| Methoxyfenozide | Tribolium castaneum | Diet Incorporation | Ovicidal Action (at 20 ppm) | High | [7] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
In Vitro: Ecdysone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor (EcR).
-
Preparation of Receptor Extract: Isolate nuclei from an ecdysone-responsive insect cell line (e.g., Drosophila Kc cells) or express and purify the EcR and its heterodimeric partner Ultraspiracle (USP).[3]
-
Binding Reaction: In a microcentrifuge tube, combine the receptor preparation with a constant concentration of a radiolabeled ecdysteroid, such as [³H]ponasterone A.
-
Competition: Add varying concentrations of the unlabeled test compound (e.g., this compound) to the reaction tubes.
-
Incubation: Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]
In Vivo: Insect Dietary Exposure Bioassay
This method assesses the chronic effects of an orally ingested compound on insect development.
-
Diet Preparation: Prepare a standard artificial diet for the target insect species (e.g., Manduca sexta). Incorporate the test compound (e.g., this compound) into the diet at various concentrations. A control diet without the test compound should also be prepared.
-
Insect Rearing: Rear newly molted larvae of a specific instar on the control diet until the start of the experiment.
-
Exposure: Transfer individual larvae to containers with the treated or control diet.
-
Observation: Monitor the larvae daily for signs of toxicity, developmental abnormalities (e.g., premature apolysis, head capsule slippage), and mortality. Record the time to molt and any morphological changes.[8]
-
Data Collection: Measure relevant parameters such as larval weight gain, duration of the instar, and the percentage of individuals exhibiting a specific response (e.g., lethal molt).
-
Data Analysis: Determine dose-response relationships, such as the concentration that causes a 50% lethal effect (LC50) or a specific sublethal effect.
Visualizing the Mode of Action
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Ecdysone signaling pathway activated by this compound.
References
- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of nonsteroidal ecdysone agonist RH 5849 on fat body acid phosphatase activity in rice moth, Corcyra cephalonica (Insecta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for RH-5849: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of RH-5849
This document provides detailed procedural guidance for the safe disposal of this compound, a nonsteroidal ecdysone agonist used as an insect growth regulator.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining compliance with hazardous waste regulations. The information presented is intended for researchers, scientists, and drug development professionals.
I. Chemical and Safety Data for this compound
Proper disposal begins with a thorough understanding of the substance's properties and associated hazards. While a specific Safety Data Sheet (SDS) detailing disposal was not located, the following information has been compiled from various sources.
| Property | Value | Source |
| Chemical Name | 1,2-Dibenzoyl-1-tert-butylhydrazine | [1][3] |
| CAS Number | 112225-87-3 | [1] |
| Molecular Formula | C18H20N2O2 | [1][4] |
| Molecular Weight | 296.37 g/mol | [1] |
| Appearance | White solid | [5] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] Powder form can be stored at -20°C for up to 3 years.[5] | [1][5] |
| Known Hazards | While not classified as a hazardous substance in one available document, general prudent laboratory practices should be followed.[6] The toxicological properties have not been fully investigated.[7] For research use only, not for human or veterinary use.[1][5] | [1][5][6][7] |
II. Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol is based on established best practices for the disposal of laboratory chemical waste.[8][9][10]
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Secondary containment bin
Procedure:
-
Waste Identification and Segregation:
-
This compound is a synthetic organic compound. It should be treated as a chemical hazardous waste.
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and solvents used to rinse contaminated glassware in a designated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes in separate containers.[8]
-
-
Waste Accumulation and Storage:
-
Use a dependable, leak-proof container that is compatible with the chemical waste.[8][9]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (1,2-Dibenzoyl-1-tert-butylhydrazine)".[9][10] Do not use abbreviations or chemical formulas.[9]
-
The label should also include the approximate concentration and quantity of the waste, as well as the date accumulation started.
-
Keep the waste container securely closed except when adding waste.[8][10] Do not leave a funnel in an open container.[10]
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[10]
-
Place the waste container in a secondary containment bin to prevent spills from reaching drains or the environment.[9][10]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[9]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[8][9]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, though it is recommended to remove or deface the original label.[8]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9][10]
-
Do not dispose of this compound down the drain or in the regular trash.[11]
-
The recommended final disposal methods for chemical waste of this type are typically through a licensed chemical destruction facility or controlled incineration.[11] Your EHS office will manage this process.
-
III. Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. medkoo.com [medkoo.com]
- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. pdqscientific.com [pdqscientific.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. benchchem.com [benchchem.com]
Navigating the Safe Handling of RH-5849: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of RH-5849, a nonsteroidal ecdysone agonist. Outlined below are the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods to ensure the safe and effective use of this compound in a laboratory setting.
This compound, also known as 1,2-dibenzoyl-1-tert-butylhydrazine, is a synthetic insect growth regulator that mimics the action of the insect molting hormone, 20-hydroxyecdysone. While it is recognized for its selectivity towards certain insect orders and has been noted for its low mammalian toxicity, proper handling procedures are crucial to minimize any potential risks.[1] As a hydrazine derivative, precautions associated with this class of chemicals should be observed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against accidental exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, splash-proof. A face shield is recommended if there is a high potential for splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or chloroprene gloves are required.[2] |
| Body Protection | Laboratory Coat | Flame-resistant lab coat.[2] |
| Respiratory Protection | Not generally required | All handling of this compound should be conducted in a certified chemical fume hood.[2][3] |
Operational Plan: Handling and Storage
Strict adherence to a clear operational plan is critical for the safe handling and storage of this compound.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All procedures involving the solid compound or its solutions must be performed within the fume hood to prevent inhalation of any aerosols or vapors.
Storage Requirements
Proper storage is vital to maintain the integrity of this compound and to prevent accidental spills or exposure.
| Storage Parameter | Requirement |
| Temperature | 20°C |
| Container | Tightly sealed, clearly labeled original container. |
| Location | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Designated Area | As a precaution, consider storing in a designated area for "Particularly Hazardous Substances". |
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Labeling
All waste contaminated with this compound should be treated as hazardous waste.
| Waste Type | Disposal Container | Labeling |
| Solid Waste | Designated, sealed hazardous waste container. | "HAZARDOUS WASTE - this compound (Solid)" |
| Liquid Waste | Designated, sealed hazardous waste container. | "HAZARDOUS WASTE - this compound (Liquid, specify solvent)" |
| Sharps | Puncture-proof sharps container. | "HAZARDOUS WASTE - Sharps contaminated with this compound" |
Disposal Procedure
The following flowchart details the decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
